molecular formula C5H5Br2N3 B1310378 3,5-dibromo-N-methylpyrazin-2-amine CAS No. 894808-28-7

3,5-dibromo-N-methylpyrazin-2-amine

Cat. No.: B1310378
CAS No.: 894808-28-7
M. Wt: 266.92 g/mol
InChI Key: AGAKWTWMAXDNJG-UHFFFAOYSA-N
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Description

3,5-dibromo-N-methylpyrazin-2-amine is a useful research compound. Its molecular formula is C5H5Br2N3 and its molecular weight is 266.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-dibromo-N-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br2N3/c1-8-5-4(7)10-3(6)2-9-5/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAKWTWMAXDNJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(N=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the 1H and 13C NMR Characterization of N-methylpyrazin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development.[1][2][3][4] This guide provides a comprehensive, in-depth exploration of the ¹H and ¹³C NMR characterization of N-methylpyrazin-2-amine and its derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities. This document moves beyond a simple recitation of spectral data, offering a detailed rationale for experimental design, data interpretation, and structural elucidation. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, we will unravel the intricate structural details of these molecules. This guide is designed to equip researchers with the practical knowledge and theoretical understanding necessary to confidently characterize novel N-methylpyrazin-2-amine derivatives.

Introduction: The Significance of Pyrazine Derivatives in Medicinal Chemistry

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their unique electronic properties and ability to participate in hydrogen bonding interactions make them privileged structures in drug design.[5] N-methylpyrazin-2-amine, as a key building block, allows for diverse chemical modifications, leading to a wide array of derivatives with potential therapeutic applications, including antitumor, antibacterial, and anti-inflammatory activities.[5]

Accurate structural characterization is paramount in the synthesis and development of these novel compounds. NMR spectroscopy stands as a powerful and non-destructive tool for elucidating the precise molecular architecture, including the connectivity of atoms and the electronic environment of each nucleus. This guide will provide a detailed roadmap for the comprehensive NMR analysis of N-methylpyrazin-2-amine derivatives.

Foundational Principles of ¹H and ¹³C NMR Spectroscopy

At its core, NMR spectroscopy exploits the magnetic properties of atomic nuclei. Both ¹H (proton) and ¹³C (carbon-13) nuclei possess a quantum mechanical property called spin, which generates a small magnetic field. When placed in a strong external magnetic field, these nuclei can align either with or against the field, creating two distinct energy states. The absorption of radiofrequency radiation can induce a transition between these states, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus.[6]

This sensitivity is the origin of the chemical shift (δ) , a fundamental parameter in NMR. The chemical shift is influenced by the shielding or deshielding effects of neighboring atoms and functional groups.[7] For instance, electron-withdrawing groups will deshield a nucleus, causing it to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups will shield a nucleus, resulting in a lower chemical shift (upfield).[8]

In ¹H NMR, another crucial piece of information is derived from spin-spin coupling , which arises from the interaction of the magnetic moments of neighboring, non-equivalent protons. This coupling causes the splitting of NMR signals into characteristic multiplets (e.g., doublets, triplets, quartets), providing valuable information about the connectivity of protons within a molecule. The magnitude of this splitting is given by the coupling constant (J) , measured in Hertz (Hz).[7]

Experimental Protocols: A Self-Validating System

The quality and reliability of NMR data are intrinsically linked to meticulous sample preparation and the appropriate selection of experimental parameters. The following protocols are designed to ensure high-quality, reproducible results.

Sample Preparation

A well-prepared sample is the cornerstone of a successful NMR experiment. The following steps outline a standard procedure for small molecules like N-methylpyrazin-2-amine derivatives:

  • Analyte Quantity: For a standard ¹H NMR spectrum, 1-5 mg of the purified compound is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a higher concentration of 10-50 mg is recommended for molecules with a molecular weight under 500 Da.[9][10]

  • Solvent Selection: Deuterated solvents are essential for solution-state NMR.[11][12] The deuterium (²H) nucleus is not detected in ¹H NMR, thus preventing a large solvent signal from overwhelming the analyte signals. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding, such as the amine N-H proton.[13][14] DMSO-d₆ is often preferred for amine-containing compounds as it can lead to sharper N-H signals due to slower proton exchange.[13]

  • Sample Dissolution and Transfer: Dissolve the analyte in approximately 0.5-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial. Ensure complete dissolution before transferring the solution into a high-quality 5 mm NMR tube.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent magnetic field distortions and improve spectral resolution.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift scale to 0.00 ppm.[12] However, modern NMR spectrometers can lock onto the deuterium signal of the solvent, making the addition of TMS unnecessary for routine spectra.

NMR Data Acquisition

The following is a general workflow for acquiring 1D and 2D NMR data. Specific parameters may need to be optimized based on the spectrometer and the specific sample.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation H1_NMR ¹H NMR Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR ¹³C NMR Acquisition C13_NMR->Processing COSY COSY Interpretation Spectral Interpretation COSY->Interpretation HSQC HSQC HSQC->Interpretation HMBC HMBC HMBC->Interpretation Processing->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: A generalized workflow for NMR-based structural elucidation.

Step-by-Step Acquisition:

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. Lock the magnetic field onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp spectral lines.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. This provides initial information on the number of different proton environments, their chemical shifts, integrations (relative number of protons), and coupling patterns.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This reveals the number of unique carbon environments in the molecule.

  • 2D NMR Acquisition (as needed):

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds.[6][15] Cross-peaks in a COSY spectrum connect coupled protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H-¹³C pairs.[6][16] It is invaluable for assigning the protonated carbons in the molecule.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (and sometimes four in conjugated systems).[6][16][17] HMBC is critical for connecting different molecular fragments and establishing the overall carbon skeleton.[18]

Spectral Interpretation: A Case Study of N-methylpyrazin-2-amine

Let's dissect the expected ¹H and ¹³C NMR spectra of the parent compound, N-methylpyrazin-2-amine. The principles discussed here can be extended to its various derivatives.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of N-methylpyrazin-2-amine will exhibit distinct signals for the pyrazine ring protons, the N-methyl protons, and the amine proton.

  • Pyrazine Ring Protons (H-3, H-5, H-6): The pyrazine ring is an electron-deficient system, which causes its protons to be deshielded and appear at a relatively downfield chemical shift, typically in the range of 7.5-8.5 ppm.[6] The exact positions will be influenced by the electron-donating amino group. We expect three distinct signals for the three ring protons. Their coupling patterns will be key to their assignment.

  • N-Methyl Protons (-CH₃): The protons of the methyl group attached to the nitrogen will appear as a singlet (or a doublet if coupled to the N-H proton) in the upfield region, typically around 2.8-3.2 ppm. The deshielding effect of the adjacent nitrogen atom shifts this signal downfield compared to a typical alkyl methyl group.[19]

  • Amine Proton (-NH): The chemical shift of the amine proton is highly variable (typically 0.5-5.0 ppm) and depends on factors like solvent, concentration, and temperature due to hydrogen bonding.[19][20] The signal is often broad and may not show clear coupling to adjacent protons due to rapid chemical exchange.[20] A D₂O exchange experiment can confirm the identity of this peak, as the N-H proton will be replaced by deuterium, causing the signal to disappear from the spectrum.

Table 1: Expected ¹H NMR Data for N-methylpyrazin-2-amine

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.8 - 8.2d~1-2
H-5~7.6 - 8.0dd~2-3, ~1-2
H-6~7.9 - 8.3d~2-3
-NHVariable (e.g., ~5.0-7.0)br s-
-CH₃~2.9 - 3.1d~5

Note: These are estimated values and can vary based on the solvent and substituents.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

  • Pyrazine Ring Carbons (C-2, C-3, C-5, C-6): The carbons of the electron-deficient pyrazine ring will resonate in the downfield region, typically between 130 and 160 ppm. The carbon directly attached to the amino group (C-2) will be significantly shielded compared to the other ring carbons due to the electron-donating nature of the nitrogen.

  • N-Methyl Carbon (-CH₃): The carbon of the N-methyl group will appear in the upfield region, typically around 25-35 ppm.[12]

Table 2: Expected ¹³C NMR Data for N-methylpyrazin-2-amine

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-2~155 - 160
C-3~130 - 135
C-5~135 - 140
C-6~140 - 145
-CH₃~25 - 30

Note: These are estimated values and can vary based on the solvent and substituents.

The Power of 2D NMR in Structural Elucidation

For more complex derivatives, 1D NMR spectra can become crowded and difficult to interpret. 2D NMR experiments are essential for unambiguous assignments.

Caption: Key 2D NMR correlations for N-methylpyrazin-2-amine.

  • COSY: A COSY spectrum would show a cross-peak between H-5 and H-6, confirming their adjacent relationship (a three-bond coupling, ³J). A weaker cross-peak might be observed between H-3 and H-5 (a four-bond coupling, ⁴J). A cross-peak between the -NH proton and the -CH₃ protons would confirm their connectivity.

  • HSQC: An HSQC spectrum will directly link each proton signal (except the -NH) to its attached carbon. For example, it will show correlations between the H-3 signal and the C-3 signal, the H-5 signal and the C-5 signal, and so on. This is the most reliable way to assign the protonated carbons.[21]

  • HMBC: The HMBC spectrum is crucial for piecing together the molecular puzzle. For instance, the methyl protons (-CH₃) would show a correlation to the C-2 carbon (a two-bond correlation, ²J), definitively placing the methylamino group at the C-2 position. The H-3 proton would show correlations to C-2 and C-5, while the H-6 proton would show a correlation to C-2, further confirming the structure.[18]

Factors Influencing NMR Spectra of Derivatives

When characterizing derivatives of N-methylpyrazin-2-amine, it is important to consider how different substituents will affect the NMR spectra.

  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) on the pyrazine ring will generally cause a downfield shift of the remaining ring protons and carbons. Conversely, electron-donating groups (e.g., -OCH₃, -NH₂) will cause an upfield shift. The magnitude and direction of the shift depend on the nature and position of the substituent.

  • Solvent Effects: As previously mentioned, the choice of solvent can significantly impact the chemical shifts of labile protons like N-H.[13][14] In some cases, different solvents can also induce small changes in the chemical shifts of other protons and carbons due to varying solvent-solute interactions.[22]

  • Conformational Dynamics: For certain derivatives, particularly those with bulky substituents, restricted rotation around single bonds can lead to the observation of multiple conformers at room temperature.[23][24] This can manifest as a doubling or broadening of NMR signals. Temperature-dependent NMR studies can be employed to investigate such dynamic processes.

Conclusion: A Powerful Toolkit for Drug Discovery

The comprehensive NMR characterization of N-methylpyrazin-2-amine derivatives is a critical step in the drug discovery pipeline. By systematically applying a suite of 1D and 2D NMR experiments, researchers can unambiguously determine the structure of newly synthesized compounds. This in-depth technical guide has provided not only the "how" but also the "why" behind the experimental choices and data interpretation. A thorough understanding of these principles empowers scientists to confidently navigate the complexities of molecular structure elucidation, accelerating the journey from a promising lead compound to a potential therapeutic agent.

References

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  • Royal Society of Chemistry. (2018). Synthesis of substituted pyrazines from N-allyl malonamides. Retrieved from [Link]

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Sources

Solubility and Stability Profiling of 3,5-dibromo-N-methylpyrazin-2-amine: A Framework for Preformulation Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of the novel chemical entity 3,5-dibromo-N-methylpyrazin-2-amine. In the absence of extensive public literature on this specific molecule, this document serves as a first-principles guide for researchers, formulation scientists, and drug development professionals. It details the necessary experimental protocols, explains the scientific rationale behind methodological choices, and adheres to the principles outlined by the International Council for Harmonisation (ICH) and the World Health Organization (WHO). The objective is to build a robust physicochemical profile of the active pharmaceutical ingredient (API), enabling informed decisions in formulation, analytical method development, and establishing a basis for its shelf-life.

Introduction and Strategic Overview

1.1 The Compound: this compound

  • Structure: (Structure to be inserted based on chemical name)

  • Molecular Formula: C₅H₅Br₂N₃

  • Molecular Weight: 266.92 g/mol

  • CAS Number: 894808-28-7[1]

Initial supplier data suggests storage under inert atmosphere at 2-8°C and away from light, providing preliminary clues that the molecule may be susceptible to oxidative, thermal, or photodegradation.[1] This underscores the immediate need for a rigorous, systematic investigation.

1.2 Rationale for Study: The "Why" Behind the Work

  • Solubility: Poor aqueous solubility is a leading cause of low and variable bioavailability for orally administered drugs. Determining the pH-solubility profile is a critical first step in classifying the compound under the Biopharmaceutics Classification System (BCS) and selecting an appropriate formulation strategy (e.g., salt formation, particle size reduction, amorphous solid dispersion).[2][3]

  • Stability: An unstable API can lose potency, leading to sub-therapeutic dosing, and can generate degradation products that may be toxic. Understanding how the molecule behaves under various environmental stresses (heat, light, humidity, pH, oxidation) is mandated by regulatory agencies to ensure patient safety and to define the drug's re-test period or shelf-life.[4][5]

1.3 Guiding Principles and Regulatory Context

The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH), particularly the Q1A(R2) guideline on stability testing.[4] This ensures that the data generated is not only scientifically sound but also suitable for inclusion in regulatory submissions.

Prerequisite Physicochemical Characterization

Before embarking on extensive solubility and stability programs, foundational properties of the API batch must be confirmed. This ensures the integrity of all subsequent data.

  • Identity and Purity: Confirm the structure using ¹H NMR and ¹³C NMR and mass spectrometry. Establish the purity of the working batch using a high-performance liquid chromatography (HPLC) method with a universal detector (e.g., UV), aiming for >99.0% purity.

  • pKa Determination: The ionization constant(s) of the molecule are critical for interpreting the pH-solubility profile. The pyrazine and amine moieties suggest the molecule will have at least one pKa. Potentiometric titration or UV-spectrophotometry are standard methods.

  • LogP / LogD: The partition coefficient (LogP) and pH-dependent distribution coefficient (LogD) provide a measure of the molecule's lipophilicity, which is a key predictor of its permeability and can influence formulation choices.

Comprehensive Solubility Assessment

The objective is to determine the equilibrium solubility of this compound, particularly as a function of pH, to inform BCS classification and formulation development.[6][7]

3.1 Scientific Rationale: Beyond a Single Number

Solubility is not a fixed value but is dependent on the physical state of the solid (polymorph, salt form) and the properties of the solvent (pH, temperature, ionic strength). The "shake-flask" method is the gold standard for determining equilibrium solubility because it allows sufficient time for the dissolution process to reach a steady state.[7] For BCS classification, solubility is assessed at 37 ± 1 °C to simulate physiological conditions.[2][3]

3.2 Experimental Workflow: Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Interpretation api API Batch (Purity >99%) add_excess Add Excess API to Solvent (e.g., 10 mg/mL) api->add_excess solvents Select Solvents (Biorelevant Buffers pH 1.2-6.8) solvents->add_excess equilibrate Equilibrate (e.g., 37°C, 24-72h with agitation) add_excess->equilibrate sample Withdraw Aliquots (e.g., 24, 48, 72h) equilibrate->sample separate Separate Solid (Centrifuge/Filter 0.22µm) sample->separate analyze Quantify Concentration (Validated HPLC-UV Method) separate->analyze verify Verify Equilibrium (Concentration plateaus) analyze->verify ph_check Measure Final pH verify->ph_check report Report Solubility (mg/mL) & Plot pH-Solubility Profile ph_check->report

Caption: Equilibrium solubility assessment workflow.

3.3 Detailed Protocol: pH-Solubility Profiling

  • Buffer Preparation: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 2.0, 3.0, 4.5, 5.5, 6.8, and 7.4) using pharmacopeial recipes.

  • Sample Preparation: To a series of glass vials, add a precisely weighed amount of this compound sufficient to create a slurry (e.g., 10 mg). Add a fixed volume (e.g., 1 mL) of each respective buffer.

  • Equilibration: Place the vials in an orbital shaker set to 37 ± 1 °C. Agitate for 48-72 hours.

  • Sampling: At defined time points (e.g., 24, 48, and 72 hours), withdraw an aliquot. The concentration should not change significantly between the final two time points to confirm equilibrium has been reached.[2]

  • Separation: Immediately centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) or filter through a 0.22 µm syringe filter to remove undissolved solids.

  • Dilution & Analysis: Immediately dilute the supernatant with mobile phase to prevent precipitation and quantify the concentration of the dissolved API using a validated HPLC-UV method.

  • pH Measurement: After the final time point, measure the pH of the slurry in each vial to ensure the buffer had sufficient capacity.

  • Data Reporting: Report the solubility in mg/mL at each pH value.

3.4 Data Presentation: Example pH-Solubility Profile

pH of BufferMeasured Final pHMean Solubility (mg/mL) ± SD (n=3)
1.21.21Hypothetical Data
3.03.05Hypothetical Data
4.54.52Hypothetical Data
6.86.83Hypothetical Data
7.47.38Hypothetical Data

Stability Profiling and Forced Degradation

Stability testing provides evidence on how the quality of an API varies over time under the influence of environmental factors.[5] It begins with forced degradation, which is essential for developing the analytical tools needed for long-term studies.

4.1 The Imperative of a Stability-Indicating Method

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance. Crucially, it must be able to resolve the parent API from its degradation products and any process impurities. HPLC with photodiode array (PDA) detection is the workhorse for this.

  • Development Strategy: The method is developed and validated only after generating degradants via forced degradation. The PDA detector is key, as it allows for peak purity analysis, ensuring that the parent API peak is spectrally homogenous and not co-eluting with a degradant.

4.2 Forced Degradation (Stress Testing)

The goal of forced degradation is to intentionally degrade the API to identify likely degradation products and establish degradation pathways.[8][9] This knowledge is invaluable for improving the formulation, manufacturing process, and storage conditions.[10] The typical target for degradation is 5-20% loss of the parent API; extensive degradation can obscure the primary degradation pathways.[11]

4.2.1 Experimental Workflow: Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analysis & Method Development start API Solution & Solid acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, RT) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid thermal Thermal (Solid) (e.g., 80°C / 75% RH) start->thermal photo Photostability (Solid/Soln) (ICH Q1B Light Conditions) start->photo analyze Analyze Stressed Samples (HPLC-PDA-MS) acid->analyze base->analyze oxid->analyze thermal->analyze photo->analyze identify Identify Degradants (Compare to Control, Mass Spec) analyze->identify pool Pool & Separate Degradants identify->pool develop Develop/Optimize HPLC Method (Achieve Resolution > 2) pool->develop validate Validate Stability-Indicating Method (SIAM) develop->validate

Caption: Forced degradation and SIAM development workflow.

4.2.2 Detailed Protocols for Stress Conditions

For each condition, a control sample (API in solvent, protected from stress) is analyzed concurrently.

  • Acid/Base Hydrolysis:

    • Protocol: Prepare solutions of the API (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH. Expose samples to heat (e.g., 60°C) or room temperature, sampling at time points (e.g., 2, 8, 24 hours). Neutralize samples before HPLC analysis.

    • Rationale: Simulates exposure to acidic or basic environments in the gut or during processing. The amine and pyrazine ring may be susceptible to hydrolysis.

  • Oxidative Degradation:

    • Protocol: Prepare a solution of the API in a suitable solvent and add hydrogen peroxide to a final concentration of 3%. Keep at room temperature and sample over 24 hours.

    • Rationale: Tests susceptibility to oxidation. Heterocyclic nitrogen atoms can be sites of oxidation.

  • Thermal Degradation:

    • Protocol: Store the solid API in a humidity-controlled oven (e.g., 80°C / 75% RH) for a defined period (e.g., 7 days). Also, test a solution at elevated temperature.

    • Rationale: Evaluates the intrinsic thermal stability of the molecule in the solid state, which is crucial for drying and storage operations.

  • Photostability:

    • Protocol: Expose the solid API and a solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A dark control sample must be stored under the same conditions.

    • Rationale: Many aromatic and heterocyclic compounds are light-sensitive. This is critical for packaging selection.

4.3 Formal Stability Studies (per ICH Q1A)

Once a validated SIAM is in place, formal stability studies can be initiated to define the re-test period.[4]

  • Protocol:

    • Batches: Use at least three primary batches.

    • Container Closure System: Store the API in the proposed commercial packaging.

    • Storage Conditions:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Testing Frequency:

      • Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months.

      • Accelerated: 0, 3, and 6 months.[4]

    • Tests: At each pull point, test for Appearance, Assay, Degradation Products, and other relevant attributes.

4.4 Data Presentation: Example Forced Degradation Summary

Stress ConditionDuration/Temp% Assay LostNo. of DegradantsLargest Degradant (% Area)
0.1 M HCl24h / 60°C12.5%28.2% (RRT 0.85)
0.1 M NaOH8h / RT18.2%311.5% (RRT 1.15)
3% H₂O₂24h / RT6.8%14.5% (RRT 1.30)
Thermal (Solid)7d / 80°C< 1.0%0Not Detected
Photolytic (Solid)ICH Q1B8.5%25.1% (RRT 0.92)

Data Synthesis and Implications

The data generated from these studies form the cornerstone of the API's development narrative.

  • Solubility Profile: A low, flat pH-solubility profile might suggest the need for enabling formulation technologies. A classic "U-shaped" profile for an amphoteric compound would guide pH selection for liquid formulations.

  • Stability Profile: The forced degradation results directly inform handling and storage. If the compound is highly sensitive to base and light, manufacturing steps must be protected from high pH and specific light wavelengths, and the final product will require protective packaging (e.g., amber vials, blister packs). The formal stability data will be used to establish a statistically justified re-test period for the API.

Conclusion

This guide outlines a rigorous, phase-appropriate strategy for characterizing the solubility and stability of this compound. By following these structured protocols, grounded in regulatory principles and sound scientific reasoning, a drug development team can build a comprehensive data package. This package will not only satisfy regulatory expectations but, more importantly, will enable the rational design of a safe, stable, and effective drug product.

References

  • American Elements. (n.d.). 3,5-Dibromo-6-methylpyrazin-2-amine. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4: Guideline on the Biopharmaceutics Classification System-based biowaiver. Retrieved from [Link]

  • International Council for Harmonisation. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Compass Pharmaceutical Consulting. (2023). Forced Degradation Study as per ICH Guidelines. Retrieved from [Link]

  • International Council for Harmonisation. (2024). ICH Q1 Guideline on Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-654. Retrieved from [Link]

  • International Council for Harmonisation. (2024). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

  • Korte, M., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 565-572. Retrieved from [Link]

  • BioProcess International. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • Pharm Outsourcing. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ResearchGate. (2017). 3,5-Dibromo-6-methylpyridin-2-amine. Retrieved from [Link]

  • Scribd. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from [Link]

  • MDPI. (2022). Low-Molecular Pyrazine-Based DNA Binders: Physicochemical and Antimicrobial Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3,5-dibromopyrazine. PubChem Compound Database. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Pharmaguideline. (2011). Determination of Solubility in Pharmaceuticals. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2024). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-bromo-N-methylpyrazin-2-amine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dibromoaniline. PubChem Compound Database. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

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An In-Depth Technical Guide to the Biological Activity Screening of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Potential of the Pyrazine Scaffold

The pyrazine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and structural versatility have made it a cornerstone in the development of a wide array of therapeutic agents.[3][4] Pyrazine derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, with several compounds progressing to clinical use.[1][5][6] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the methodologies employed in the biological activity screening of this promising class of compounds. We will delve into the causality behind experimental choices, present detailed protocols, and explore the critical structure-activity relationships that drive the optimization of pyrazine-based drug candidates.

I. The Pyrazine Core: A Hub of Biological Activity

The pyrazine ring's electron-deficient nature, arising from the electronegative nitrogen atoms, influences its molecular interactions and metabolic stability.[7] This core structure is found in a number of FDA-approved drugs, highlighting its therapeutic relevance.[3] The diverse pharmacological effects of pyrazine derivatives stem from their ability to interact with a wide range of biological targets.[1][4]

This guide will focus on three key areas of biological activity where pyrazine derivatives have shown significant promise:

  • Anticancer Activity: Many pyrazine derivatives exhibit potent cytotoxic effects against various cancer cell lines. Their mechanisms often involve the inhibition of crucial cellular signaling pathways, such as those mediated by protein kinases.[8]

  • Antimicrobial Activity: The pyrazine scaffold is a key component in a number of compounds with significant antibacterial and antifungal properties.[1]

  • Anti-inflammatory Activity: Pyrazine derivatives have been shown to modulate inflammatory responses, offering potential for the treatment of a range of inflammatory conditions.[1]

II. A Strategic Approach to Biological Activity Screening

A well-designed screening cascade is paramount for the efficient identification and optimization of lead compounds. The following workflow provides a logical progression from initial high-throughput screening to more complex in vivo validation.

Screening_Cascade cluster_0 In Vitro Screening cluster_1 In Vivo Validation Primary_Screening Primary Screening (e.g., MTT Assay) Secondary_Screening Secondary Screening (e.g., Target-based assays) Primary_Screening->Secondary_Screening Active Hits Lead_Optimization Lead Optimization (SAR Studies) Secondary_Screening->Lead_Optimization Confirmed Hits Efficacy_Models Efficacy Models (e.g., Xenograft) Lead_Optimization->Efficacy_Models Optimized Leads Toxicity_Studies Toxicity Studies Efficacy_Models->Toxicity_Studies Efficacious Compounds

A generalized workflow for screening pyrazine derivatives.

III. Anticancer Activity Screening

The search for novel anticancer agents is a primary focus in pyrazine derivative research.[9] A tiered approach, starting with broad cytotoxicity screening and moving towards specific mechanistic and in vivo studies, is essential.

In Vitro Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A Primary Cytotoxicity Screen

    This colorimetric assay is a robust and widely used method for assessing cell viability and proliferation.[10] It serves as an excellent primary screen to identify pyrazine derivatives with cytotoxic effects against cancer cell lines.

    Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.

    Step-by-Step Protocol:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with serial dilutions of the pyrazine derivatives and a vehicle control. Include a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Models
  • Human Tumor Xenograft Model

    To evaluate the in vivo efficacy of promising anticancer pyrazine derivatives, the human tumor xenograft model is a widely accepted standard.[10]

    Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the test compound on tumor growth is then monitored over time.

    Detailed Methodology:

    • Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice).

    • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.

    • Tumor Growth Monitoring: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

    • Treatment: Administer the pyrazine derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (a known anticancer drug).

    • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology).

Pyrazine Derivative Cancer Cell Line IC50 (µM) Reference
Piperlongumine AnalogHCT1163.19 - 8.90[7]
Pyrazolo[3,4-b]pyrazineMCF-79.42[1]
3,4-dimethoxy derivativeMCF-72.22[1]

IV. Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Pyrazine derivatives have emerged as a promising source of such compounds.[1]

In Vitro Assays
  • Agar Well Diffusion Assay

    This method is a straightforward and widely used technique for the preliminary screening of antimicrobial activity.

    Principle: The test compound diffuses from a well through a solidified agar medium that has been inoculated with a specific microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.

    Step-by-Step Protocol:

    • Media Preparation: Prepare and sterilize an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria).

    • Inoculation: Inoculate the molten agar with a standardized suspension of the test microorganism.

    • Plate Preparation: Pour the inoculated agar into sterile Petri dishes and allow it to solidify.

    • Well Creation: Create wells in the agar using a sterile cork borer.

    • Compound Application: Add a known concentration of the pyrazine derivative solution to each well. Include a solvent control and a positive control (a known antibiotic).

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

  • Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

    The MABA is a colorimetric method specifically adapted for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[11]

    Principle: The Alamar Blue indicator changes color from blue to pink in the presence of metabolically active mycobacterial cells. The MIC is the lowest concentration of the compound that prevents this color change.

    Step-by-Step Protocol:

    • Compound Dilution: Serially dilute the pyrazine derivatives in a 96-well microplate.

    • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv strain).

    • Inoculation: Add the mycobacterial suspension to each well.

    • Incubation: Incubate the plates at 37°C for 5-7 days.

    • Alamar Blue Addition: Add Alamar Blue solution to each well.

    • Re-incubation and Reading: Re-incubate for 24 hours and visually assess the color change. The MIC is the lowest concentration that remains blue.

Pyrazine Derivative Microorganism MIC (µg/mL) Reference
Pyrazine CarboxamideS. aureus32[12]
Pyrazine CarboxamideE. coli16[12]
Triazolo[4,3-a]pyrazineS. aureus32[12]
Triazolo[4,3-a]pyrazineE. coli16[12]

V. Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a multitude of diseases, making the development of novel anti-inflammatory agents a critical area of research.[13]

In Vitro Assays
  • Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

    This assay is a common in vitro model for assessing the anti-inflammatory potential of compounds.

    Principle: Macrophages (e.g., RAW 264.7 cell line) produce nitric oxide (NO) upon stimulation with LPS, a component of the outer membrane of Gram-negative bacteria. Anti-inflammatory compounds can inhibit this NO production.

    Step-by-Step Protocol:

    • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

    • Compound Pre-treatment: Pre-treat the cells with various concentrations of the pyrazine derivatives for 1-2 hours.

    • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

    • Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

In Vivo Models
  • Carrageenan-Induced Paw Edema in Rats

    This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of compounds.[14]

    Principle: Injection of carrageenan into the paw of a rat induces an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

    Detailed Methodology:

    • Animal Model: Use male Wistar or Sprague-Dawley rats.

    • Compound Administration: Administer the pyrazine derivative orally or intraperitoneally at various doses.

    • Carrageenan Injection: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

    • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Pyrazine Derivative Assay Activity Reference
Paeonol derivativeLPS-induced NO production in RAW264.756.32% inhibition at 20 µM[7]
Pyrazoline derivativeCarrageenan-induced paw edema83.4% inhibition[15]
Pyrazoline derivativeCarrageenan-induced paw edema80.5% inhibition[15]

VI. Structure-Activity Relationship (SAR) Studies: The Key to Optimization

Understanding the relationship between the chemical structure of a pyrazine derivative and its biological activity is crucial for rational drug design and lead optimization.[16] SAR studies involve systematically modifying the pyrazine scaffold and evaluating the impact of these changes on potency, selectivity, and pharmacokinetic properties.

SAR_Concept Pyrazine_Core Pyrazine Core R1 Substituent R1 Pyrazine_Core->R1 R2 Substituent R2 Pyrazine_Core->R2 Biological_Activity Biological Activity R1->Biological_Activity R2->Biological_Activity

Conceptual representation of SAR studies.

Key considerations in the SAR of pyrazine derivatives include:

  • Position and Nature of Substituents: The type and location of functional groups on the pyrazine ring can dramatically influence activity. For instance, electron-donating or electron-withdrawing groups can alter the electronic properties of the ring and its ability to interact with target proteins.

  • Lipophilicity and Hydrophilicity: The overall lipophilicity of the molecule, often modulated by substituents, affects its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Stereochemistry: For chiral pyrazine derivatives, the stereochemistry can play a critical role in target binding and biological activity.

For example, in the development of pyrazine-based kinase inhibitors, the pyrazine nitrogen often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase.[2] Modifications to other parts of the molecule are then made to enhance potency and selectivity.

VII. Conclusion: A Bright Future for Pyrazine Derivatives

The pyrazine scaffold continues to be a rich source of inspiration for the discovery and development of new therapeutic agents. The systematic screening of pyrazine derivatives, guided by a deep understanding of the underlying biology and chemistry, is essential for unlocking their full potential. This guide has provided a comprehensive framework for such endeavors, from initial in vitro screening to in vivo validation and lead optimization through SAR studies. As our understanding of disease mechanisms continues to grow, so too will the opportunities for leveraging the unique properties of the pyrazine ring to design the next generation of innovative medicines.

VIII. References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). Retrieved from [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (n.d.). Retrieved from [Link]

  • A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS - IRJMETS. (n.d.). Retrieved from [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. (n.d.). Retrieved from [Link]

  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed. (n.d.). Retrieved from [Link]

  • (PDF) Review on the Synthesis of Pyrazine and Its Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed. (n.d.). Retrieved from [Link]

  • Pharmacological activity and mechanism of pyrazines - PubMed. (n.d.). Retrieved from [Link]

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC. (n.d.). Retrieved from [Link]

  • Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities - PubMed. (n.d.). Retrieved from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). Retrieved from [Link]

  • In Vivo Models for Inflammatory Arthritis - PubMed. (n.d.). Retrieved from [Link]

  • Graphviz tutorial - YouTube. (n.d.). Retrieved from [Link]

  • Amping antimicrobial discovery with high-throughput screening - Drug Target Review. (n.d.). Retrieved from [Link]

  • Flowcharting Made Easy:. Visualize Your User Flow with Graphviz! | by D_Central_Station. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of some novel pyrazolines - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). Retrieved from [Link]

  • In Vivo Pain Models - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • Graphviz Examples and Tutorial - Sketchviz. (n.d.). Retrieved from [Link]

  • A machine learning model trained on a high-throughput antibacterial screen increases the hit rate of drug discovery | PLOS Computational Biology - Research journals. (n.d.). Retrieved from [Link]

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - MDPI. (n.d.). Retrieved from [Link]

  • Structure Activity Relationships - Drug Design Org. (n.d.). Retrieved from [Link]

  • What in vivo models are used for pain studies? - Patsnap Synapse. (n.d.). Retrieved from [Link]

  • High-Throughput Identification of Antibacterials Against Pseudomonas aeruginosa - Frontiers. (n.d.). Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved from [Link]

  • Drawing graphs with Graphviz. (n.d.). Retrieved from [Link]

  • Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors - MDPI. (n.d.). Retrieved from [Link]

  • (PDF) In-vitro Models in Anticancer Screening - ResearchGate. (n.d.). Retrieved from [Link]

  • User Guide — graphviz 0.21 documentation. (n.d.). Retrieved from [Link]

  • A High-Throughput Screen for Antibiotic Drug Discovery - PMC - NIH. (n.d.). Retrieved from [Link]

  • Melior Discovery in vivo models of Pain, Anesthesia and Algesia. (n.d.). Retrieved from [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Retrieved from [Link]

  • Synthesis and Reactions of Some Pyrazine Derivatives - Taylor & Francis Online. (n.d.). Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (n.d.). Retrieved from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). Retrieved from [Link]

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Spectroscopic data for 3,5-dibromo-N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3,5-dibromo-N-methylpyrazin-2-amine

Introduction

In the landscape of pharmaceutical research and drug development, pyrazine derivatives represent a class of heterocyclic compounds with significant therapeutic potential, acting as scaffolds for a diverse range of biologically active agents.[1] The compound this compound is a key intermediate, offering multiple reaction sites for the synthesis of more complex molecules. Its precise structural confirmation and purity assessment are paramount to ensure the validity of subsequent research and the safety of potential drug candidates.

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. As experimentally derived spectra for this specific compound are not widely available in public databases, this document serves as an expert-led predictive guide. We will leverage first principles of spectroscopy and draw parallels from structurally analogous compounds to forecast the expected spectral data. This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols and interpretative logic to empower users to acquire and analyze the spectroscopic data for this molecule with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule like this compound, ¹H (proton) and ¹³C (carbon-13) NMR provide an unambiguous map of the atomic connectivity and chemical environment.

Expertise & Rationale: Why NMR is Essential

The power of NMR lies in its ability to resolve magnetically distinct nuclei within a molecule. The pyrazine core, substituted with two bromine atoms and an N-methylamino group, presents a unique electronic landscape. The electronegative bromine atoms will significantly deshield adjacent nuclei, shifting their resonance signals downfield. Conversely, the electron-donating amino group will have a shielding effect. These predictable electronic influences allow for the confident assignment of each signal to a specific proton and carbon in the structure.

Predicted ¹H and ¹³C NMR Spectral Data

The following data is predicted for a sample dissolved in a standard NMR solvent such as DMSO-d₆, which is an excellent choice for many heterocyclic compounds due to its high dissolving power.[2] Chemical shifts (δ) are referenced to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
C6-H (Aromatic) 8.0 - 8.2 Singlet (s) N/A This sole aromatic proton is on a carbon adjacent to a nitrogen and flanked by a bromine atom, leading to significant deshielding.
N-H (Amine) 7.0 - 7.5 Quartet (q) ~5 Hz The amine proton will couple to the adjacent methyl protons. Its chemical shift can be broad and is solvent-dependent.

| N-CH₃ (Methyl) | 2.9 - 3.1 | Doublet (d) | ~5 Hz | The methyl protons are coupled to the single N-H proton, resulting in a doublet. The signal is shifted downfield due to attachment to the electronegative nitrogen atom. |

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C2 155 - 160 Carbon bearing the amino group; significantly shielded by the nitrogen's lone pair.
C3 115 - 120 Carbon attached to bromine; its resonance is shifted upfield due to the heavy atom effect of bromine, despite bromine's electronegativity.
C5 120 - 125 Carbon attached to the second bromine atom. Similar to C3 but in a slightly different electronic environment.
C6 140 - 145 The sole CH carbon in the ring, adjacent to a ring nitrogen, leading to a downfield shift.

| N-CH₃ | 28 - 32 | Typical range for an N-methyl group in this environment. |

Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR spectra on a standard 400 MHz spectrometer.[2][3]

  • Sample Preparation:

    • Accurately weigh 10-15 mg of high-purity this compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Ensure complete dissolution by gentle vortexing; sonication can be used if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube and cap securely.

  • Instrument Setup & Calibration:

    • Use a 400 MHz NMR spectrometer equipped with a broadband probe.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Perform automated or manual shimming of the magnetic field to optimize homogeneity, aiming for sharp, symmetrical solvent peaks.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., Bruker 'zg30').

    • Spectral Width: ~16 ppm, centered around 8 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16 scans for a preliminary spectrum, increasing to 64 or 128 for a high signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., Bruker 'zgpg30').

    • Spectral Width: ~220 ppm, centered around 110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds (longer delay ensures quantitative accuracy for all carbon types).

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C nucleus.

Visualization: NMR Experimental Workflow```dot

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis weigh Weigh Compound (10-15 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock & Shim) transfer->setup acq_h1 Acquire 1H Spectrum setup->acq_h1 acq_c13 Acquire 13C Spectrum setup->acq_c13 process Fourier Transform & Phasing acq_h1->process acq_c13->process integrate Integration & Peak Picking process->integrate assign Assign Signals to Structure integrate->assign

Caption: Predicted ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, producing a unique spectral fingerprint.

Expertise & Rationale: Key Vibrational Modes

For this compound, the key diagnostic peaks will be the N-H stretch of the secondary amine, the C-H stretches of the aromatic ring and methyl group, and the various vibrations of the pyrazine ring. Secondary amines typically show a single, relatively weak N-H stretching band in the 3350-3310 cm⁻¹ region. [4][5]This distinguishes it clearly from primary amines, which show two N-H bands. [6]

Predicted Infrared Absorption Data

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity
3350 - 3310 N-H Stretch (Secondary Amine) Medium-Weak
3100 - 3000 C-H Stretch (Aromatic) Weak
2980 - 2850 C-H Stretch (Aliphatic, -CH₃) Medium
1600 - 1450 C=N and C=C Stretch (Pyrazine Ring) Medium-Strong
1335 - 1250 C-N Stretch (Aromatic Amine) Strong

| < 800 | C-Br Stretch | Strong |

Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol).

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the built-in clamp to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

Conclusion: An Integrated Approach to Structural Verification

The structural elucidation of this compound relies on the synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the definitive structural framework, mass spectrometry confirms the molecular formula and isotopic composition with high certainty, and infrared spectroscopy offers rapid confirmation of key functional groups. The predicted data and detailed protocols within this guide establish a robust, self-validating workflow for any researcher, scientist, or drug development professional working with this compound, ensuring the integrity and reliability of their scientific endeavors.

References

  • American Elements. (n.d.). 3,5-Dibromo-6-methylpyrazin-2-amine. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Google Patents. (1985). EP0130224A1 - Process for the preparation of 2-amino-3,5-dibromobenzyl amines.
  • Stoyanov, N., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2020(2), M1131. Retrieved from [Link]

  • ResearchGate. (2018). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of 2,3,5,6-Tetraphenylpyrazine-N, N-Dioxide: New Nitrone Dimer Species. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • MDPI. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • RACO. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • Shaanxi Bloom Tech Co., Ltd. (n.d.). 2-Amino-3,5-dibromopyrazine CAS 24241-18-7. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

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Thermogravimetric Analysis of Halogenated Pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive overview of the application of Thermogravimetric Analysis (TGA) for the characterization of halogenated pyrazines. Pyrazine scaffolds are integral to numerous pharmaceuticals, and halogenation is a key strategy for modulating their physicochemical and pharmacological properties. Understanding the thermal stability of these compounds is paramount for drug development, formulation, and manufacturing. This document delves into the fundamental principles of TGA, offers field-proven experimental protocols, and explores the mechanistic nuances of how different halogen substituents influence the thermal decomposition pathways of the pyrazine core.

Introduction: The Significance of Halogenated Pyrazines

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that form the structural core of many biologically active molecules.[1] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged scaffolds in medicinal chemistry. Halogenation—the introduction of fluorine, chlorine, bromine, or iodine—is a powerful tool used by drug developers to fine-tune properties such as metabolic stability, membrane permeability, and binding affinity.

However, the introduction of a halogen atom also significantly alters the molecule's thermal stability. Thermogravimetric Analysis (TGA) is an essential analytical technique used to quantify this stability by precisely measuring changes in a material's mass as a function of temperature in a controlled atmosphere.[2][3] This data is critical for:

  • API Stability Assessment: Determining the decomposition temperature is crucial for defining storage conditions and shelf-life.[4]

  • Formulation Development: Understanding the thermal limits of an active pharmaceutical ingredient (API) is necessary to prevent degradation during heat-involved processes like milling, drying, and hot-melt extrusion.

  • Polymorph and Salt Screening: Different solid-state forms of a drug can exhibit varied thermal stabilities, which TGA can effectively differentiate.

This guide will provide the foundational knowledge and practical steps to expertly apply TGA in the study of halogenated pyrazines.

Fundamentals of Thermogravimetric Analysis (TGA)

TGA is a cornerstone of thermal analysis that provides quantitative information on mass changes associated with processes like decomposition, oxidation, and dehydration.[3]

The Principle and the Instrument

A TGA instrument consists of a high-precision balance, a furnace, a temperature programmer, and a purge gas system.[5] A small, precisely weighed sample is placed in a crucible, which is situated within the furnace. The furnace heats the sample according to a user-defined temperature program (e.g., a linear ramp of 10 °C/min). The balance continuously records the sample's mass, and the data is plotted as a thermogram: a graph of mass versus temperature.

Interpreting the TGA & DTG Curves

The output of a TGA experiment is typically a pair of curves:

  • Thermogravimetric (TG) Curve: Plots the percent mass of the sample remaining on the y-axis against the temperature on the x-axis. A downward step indicates a mass loss event.

  • Derivative Thermogravimetric (DTG) Curve: Plots the rate of mass change (d(mass)/dT) on the y-axis against temperature. The peak of a DTG curve corresponds to the temperature of the fastest decomposition rate for that specific event.

Key parameters derived from these curves include:

  • T_onset: The onset temperature of decomposition, where mass loss begins.

  • T_peak: The peak temperature from the DTG curve, indicating the point of maximum decomposition rate.

  • Mass Loss (%): The percentage of mass lost during a specific decomposition step.

  • Residual Mass (%): The mass of the material remaining at the end of the experiment.

The Influence of Halogenation on Pyrazine Decomposition

The thermal decomposition of a halogenated pyrazine is typically initiated by the cleavage of the weakest bond in the molecule. The nature of the halogen substituent (F, Cl, Br, I) directly dictates the thermal stability due to profound differences in carbon-halogen (C-X) bond dissociation energies.

The general trend for C-X bond strength is: C-F > C-Cl > C-Br > C-I

This trend is a direct consequence of the electronegativity and size of the halogen atom. Fluorine, being the most electronegative and smallest, forms the strongest, most stable bond with carbon.[6] Conversely, iodine forms the weakest bond.

Therefore, we can predict a corresponding trend in the thermal stability of halogenated pyrazines: Fluorinated > Chlorinated > Brominated > Iodinated

The decomposition mechanism often proceeds as follows:

  • Initial C-X Bond Cleavage: At elevated temperatures, the C-X bond is the most likely initial point of failure, particularly for bromo- and iodo-pyrazines. This generates a pyrazinyl radical and a halogen radical.

  • Pyrazine Ring Fragmentation: Following the initial bond cleavage or occurring concurrently, the pyrazine ring itself begins to fragment. This complex process can lead to the evolution of various gaseous products, including nitrogen oxides (NOx), ammonia (NH3), hydrogen cyanide (HCN), and small hydrocarbons.[7]

  • Secondary Reactions: The highly reactive radical species generated can undergo secondary reactions, further complicating the decomposition pathway.

The following diagram illustrates this causal relationship between halogen type and the initiation of thermal decomposition.

G FPyr Fluoro-Pyrazine BondStrength C-X Bond Energy FPyr->BondStrength Highest ClPyr Chloro-Pyrazine ClPyr->BondStrength BrPyr Bromo-Pyrazine BrPyr->BondStrength IPyr Iodo-Pyrazine IPyr->BondStrength Lowest Stability Thermal Stability BondStrength->Stability T_onset Decomposition Onset (T_onset) Stability->T_onset Determines note1 Stronger C-X bond requires more thermal energy to break, leading to higher decomposition temperatures. Stability->note1

Caption: Causal link between C-X bond energy and TGA onset temperature.

Field-Proven Experimental Protocol for TGA

Adherence to a rigorous, validated protocol is essential for generating reproducible and accurate TGA data.

Sample Preparation

The quality of your results is directly dependent on your sample preparation.[8]

  • Ensure Homogeneity: If the sample is from a large batch, ensure the portion taken for analysis is representative. If the material consists of large crystals, gently grind it to a uniform, fine powder using an agate mortar and pestle. This promotes even heat distribution.

  • Avoid Contamination: Use clean spatulas and tools. Handle the sample in a clean, dry environment to prevent moisture absorption, which can appear as an initial mass loss step below 120°C.[4]

  • Consistent Mass: Use a consistent sample mass for all comparative experiments, typically between 5 and 10 mg.[8] Too small a sample can be unrepresentative, while too large a sample can lead to thermal lags and poor resolution.[9]

Instrument Setup and Calibration
  • Crucible Selection: Use an inert crucible, such as alumina or platinum. For most pyrazine analyses, alumina is a cost-effective and suitable choice. Ensure the crucible is cleaned by heating it to a high temperature in the TGA furnace before the first use to burn off any contaminants.

  • Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a consistent flow rate (e.g., 40-100 mL/min).[7] This prevents oxidative decomposition and ensures a stable, inert atmosphere for the analysis.

  • Calibration: Perform routine temperature and mass calibrations as per the instrument manufacturer's guidelines.[10] Temperature calibration is typically done using certified reference materials with known Curie points (e.g., nickel). Mass calibration is verified with standard weights.

Experimental Method
  • Tare the Crucible: Place the empty, clean crucible in the TGA and perform a tare.

  • Load the Sample: Carefully place 5-10 mg of the prepared sample into the crucible, ensuring it forms a thin, even layer on the bottom.

  • Equilibrate: Heat the sample to a starting temperature (e.g., 30-40 °C) and allow it to equilibrate for 5-10 minutes to establish a stable mass baseline.

  • Temperature Ramp: Heat the sample at a linear rate, typically 10 K/min or 20 K/min, to a final temperature well above the final decomposition point (e.g., 600-800 °C).[7] A slower heating rate can improve the resolution of overlapping decomposition events.

  • Data Collection: Record the mass, time, and temperature data throughout the experiment.

The following diagram outlines this comprehensive experimental workflow.

TGA_Workflow start Start prep 1. Sample Preparation (Grind, Weigh 5-10 mg) start->prep calib 2. Instrument Calibration (Mass & Temperature Check) prep->calib setup 3. Instrument Setup (Clean Crucible, Set N₂ Purge Gas) calib->setup load 4. Sample Loading (Tare Crucible, Load Sample Evenly) setup->load run 5. TGA Run (Equilibrate at 40°C, Ramp 10 K/min to 800°C) load->run collect 6. Data Collection (Record Mass vs. Temperature) run->collect analyze 7. Data Analysis (Plot TG & DTG, Determine T_onset, % Mass Loss) collect->analyze end End analyze->end

Caption: Standard Operating Procedure for TGA of Halogenated Pyrazines.

Data Presentation and Interpretation

For a comparative study, summarizing the key quantitative data in a table is highly effective. The table below presents illustrative data for a hypothetical series of monohalogenated pyrazines, reflecting the expected trends based on chemical principles.

CompoundHalogen SubstituentC-X Bond Energy (kJ/mol)T_onset (°C)T_peak (°C) (DTG)Primary Mass Loss (%)
HP-F Fluoro-~485~320~345~85
HP-Cl Chloro-~340~275~290~88
HP-Br Bromo-~285~250~265~91
HP-I Iodo-~210~220~235~93

Note: Data are illustrative and serve to demonstrate expected chemical trends. Actual values will vary based on the specific molecular structure and experimental conditions.

Interpretation of the Trend: As shown in the table, the onset of decomposition (T_onset) decreases as we move down the halogen group from fluorine to iodine. This directly corroborates the principle that lower C-X bond energy leads to lower thermal stability.

Advanced Analysis: Kinetic Studies and Evolved Gas Analysis

Kinetic Analysis

TGA data can be used to study the kinetics of decomposition, providing parameters like activation energy (Ea) and the pre-exponential factor (A).[11] Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) models, are powerful techniques that use data from multiple TGA runs at different heating rates to calculate these kinetic parameters without assuming a specific reaction model.[11][12] High activation energy implies a process that is highly sensitive to temperature changes.

Hyphenated Techniques: TGA-FTIR and TGA-MS

To gain deeper mechanistic insight, the TGA instrument can be coupled to a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS). As the sample decomposes, the evolved gases are transferred to the second instrument for identification.

  • TGA-FTIR: Allows for the identification of functional groups in the evolved gases (e.g., C=O in CO₂, N-H in ammonia).[7][13]

  • TGA-MS: Provides the molecular weight of the evolved fragments, enabling more precise identification of the decomposition products.[7][14]

This hyphenated approach is invaluable for elucidating complex decomposition pathways and confirming the initial cleavage of halogen-containing species.

Conclusion

Thermogravimetric Analysis is an indispensable tool for characterizing the thermal stability of halogenated pyrazines in the pharmaceutical industry. A thorough understanding of the underlying chemical principles—primarily the dominant role of the carbon-halogen bond strength—is key to interpreting TGA data effectively. By following rigorous, well-defined experimental protocols, researchers can generate high-quality, reproducible data to guide formulation, ensure product stability, and meet regulatory requirements. Advanced techniques like kinetic analysis and evolved gas analysis further empower scientists to move beyond simple stability screening and develop a deep, mechanistic understanding of the thermal decomposition process.

References

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  • Szcześniak, S., et al. (2022). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Materials, 15(10), 3662. [Link]

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  • Arrabito, G., et al. (2015). Shape-Matching and Halogen Bonding in Chiral Pyrazine-Allene Hosts: Confining an Unstable Guest Conformation. Organic Letters, 17(22), 5642-5645. [Link]

  • Hrbek, V., et al. (2009). Analysis of substituted pyrazines in potato chips: A comparison of analytical approaches. Analytica Chimica Acta, 637(1-2), 1-8. [Link]

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  • Grobelny, P., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules, 26(4), 1157. [Link]

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  • Wang, Z., et al. (2018). Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures. RSC Advances, 8(3), 1541-1550. [Link]

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Methodological & Application

Application Note: Strategic Synthesis of Pharmaceutical Intermediates from Dibromopyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazine scaffold is a cornerstone in modern medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2] Dibromopyrazines, in particular, serve as exceptionally versatile and powerful building blocks for the synthesis of complex pharmaceutical intermediates. Their two bromine atoms, acting as synthetic handles, can be selectively functionalized through a variety of modern synthetic methodologies. This guide provides an in-depth exploration of the key synthetic transformations of dibromopyrazines, focusing on palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as well as Nucleophilic Aromatic Substitution (SNAr). We present not only detailed, field-proven protocols but also the underlying mechanistic rationale to empower researchers in drug discovery and development to make informed strategic decisions in their synthetic campaigns.

The Privileged Pyrazine Core in Medicinal Chemistry

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions.[3] This structure is not merely a passive scaffold; its unique electronic properties confer significant advantages in drug design. The nitrogen atoms act as hydrogen bond acceptors, frequently enabling crucial interactions with biological targets like kinase hinge regions.[2] Furthermore, the pyrazine ring is often used as a bioisostere for benzene, pyridine, or pyrimidine rings, allowing chemists to fine-tune a molecule's physicochemical properties, such as solubility, metabolic stability, and polarity, to optimize its pharmacokinetic and pharmacodynamic profile.[2] The prevalence of this moiety in marketed drugs underscores its importance in developing effective therapeutic agents.[1]

Dibromopyrazines: Versatile Platforms for Diversification

Dibromopyrazines are ideal starting materials due to the predictable reactivity of their carbon-bromine bonds. The electron-deficient nature of the pyrazine ring, caused by the two electronegative nitrogen atoms, makes the C-Br bonds susceptible to both palladium-catalyzed cross-coupling and nucleophilic attack. The relative positions of the bromine atoms (e.g., 2,5- vs. 2,6-dibromopyrazine) can influence site-selectivity, offering opportunities for sequential, regioselective functionalization to build molecular complexity.

Start Dibromopyrazine Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling (e.g., Suzuki, Buchwald, Sonogashira) SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Intermediates Monofunctionalized Pyrazine Intermediates Coupling->Intermediates SNAr->Intermediates Final Complex Pharmaceutical Scaffolds Intermediates->Final Second Functionalization or Downstream Chemistry

Caption: General synthetic pathways from dibromopyrazines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions have revolutionized C-C, C-N, and C-O bond formation, and they are particularly effective for functionalizing heteroaryl halides like dibromopyrazines.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most robust methods for creating carbon-carbon bonds, coupling an organoboron species (typically a boronic acid or ester) with an organic halide.[4][5] It is widely used in the pharmaceutical industry due to its operational simplicity, the stability of the boron reagents, and its tolerance of a vast array of functional groups.[4][5]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of the dibromopyrazine, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the desired C-C bond.

pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-Br pd0->pd2_complex Oxidative Addition pd2_trans Ar-Pd(II)L2-R pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product sub_ArBr Ar-Br (Dibromopyrazine) sub_ArBr->pd2_complex sub_Boronic R-B(OH)2 sub_Boronic->pd2_trans base Base base->pd2_trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dibromopyrazine (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos, 2-4 mol%).

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water (e.g., 4:1 ratio). Add a base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.).

    • Causality Insight: The base is crucial for activating the boronic acid to facilitate transmetalation. The choice of base can significantly impact yield; stronger bases like Cs₂CO₃ are often effective for less reactive substrates.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours), monitoring progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O851285-95
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2.5)1,4-Dioxane/H₂O100690-98
3-Pyridylboronic acidPd(dppf)Cl₂ (4)-Cs₂CO₃ (3)DME/H₂O901870-85
Thiophene-2-boronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)Toluene/H₂O110488-96
Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C(aryl)-N bonds.[6][7] It allows for the coupling of aryl halides with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles, functionalities that are ubiquitous in pharmaceuticals.[7][8]

The cycle is analogous to the Suzuki coupling but differs in the key steps involving the amine.

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: This final step forms the C-N bond and regenerates the Pd(0) catalyst.

    • Causality Insight: Bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) are critical. They accelerate the rate-limiting oxidative addition and promote the final reductive elimination step, preventing catalyst decomposition and side reactions.[8]

  • Reagent Preparation: In a glovebox or under an inert atmosphere, charge a vial with 2,5-dibromopyrazine (1.0 eq.), a palladium precatalyst (e.g., G3-XPhos, 2 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.4 eq.).

  • Solvent and Amine Addition: Add a dry, degassed aprotic solvent like toluene or THF. Add the secondary amine (e.g., morpholine, piperidine) (1.1-1.3 eq.).

  • Reaction Execution: Seal the vial and heat the mixture to 80-120 °C with stirring for 4-24 hours. Monitor the reaction by LC-MS.

  • Work-up and Purification: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., EtOAc). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify by silica gel chromatography.

Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira coupling forges a bond between an aryl halide and a terminal alkyne, providing access to arylalkynes and conjugated enynes.[9][10][11] This reaction is distinguished by its use of a dual-catalyst system: a palladium complex and a copper(I) co-catalyst (typically CuI).[11]

The reaction proceeds via two interconnected catalytic cycles.

  • Palladium Cycle: Similar to the other couplings, it starts with oxidative addition of Pd(0) to the dibromopyrazine.

  • Copper Cycle: The base deprotonates the terminal alkyne. The resulting acetylide reacts with Cu(I) to form a copper acetylide species.

  • Transmetalation: The copper acetylide transfers its alkyne group to the Pd(II) complex.

  • Reductive Elimination: The aryl and alkynyl groups couple, releasing the product and regenerating the Pd(0) catalyst.

  • Reagent Preparation: To a Schlenk flask, add 2,5-dibromopyrazine (1.0 eq.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-3 mol%), and copper(I) iodide (CuI, 4-6 mol%).

  • Solvent, Base, and Alkyne Addition: Add a degassed solvent, typically an amine base itself (like triethylamine, TEA) or a mixture such as THF/TEA. Add the terminal alkyne (1.2 eq.).

    • Causality Insight: The amine base (e.g., TEA, diisopropylamine) serves a dual role: it acts as the solvent and the base required to deprotonate the alkyne and neutralize the HBr formed during the reaction.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours under an inert atmosphere.

  • Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify via column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful, often metal-free alternative for functionalizing electron-deficient aromatic rings.[12][13] The pyrazine ring is highly activated towards this type of reaction. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13]

Start Dibromopyrazine (Ar-Br) Intermediate Meisenheimer Complex [Ar(Br)(Nu)]⁻ Start->Intermediate + Nu⁻ (Addition) Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Substituted Pyrazine (Ar-Nu) Intermediate->Product - Br⁻ (Elimination) LeavingGroup Leaving Group (Br⁻) Intermediate->LeavingGroup

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

  • Reagent Setup: In a sealed tube, dissolve 2,5-dibromopyrazine (1.0 eq.) in a polar aprotic solvent such as DMSO or NMP.

  • Addition of Reagents: Add the amine nucleophile (e.g., benzylamine, 1.5-2.0 eq.) and a base like K₂CO₃ or DIPEA (2.0-3.0 eq.).

    • Causality Insight: High temperatures are often required to overcome the activation energy for the formation of the Meisenheimer complex. The choice of a high-boiling polar aprotic solvent facilitates this and helps dissolve the reagents.

  • Reaction Execution: Seal the tube tightly and heat the mixture to 120-160 °C for 12-48 hours.

  • Work-up and Purification: Cool the reaction to room temperature and pour it into a large volume of water. The product often precipitates and can be collected by filtration. Alternatively, extract with an organic solvent. Purify by recrystallization or column chromatography.

Safety and Handling

  • Dibromopyrazines: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

  • Palladium Catalysts: Many palladium complexes are air- and moisture-sensitive and may be toxic. Handle under an inert atmosphere where possible.

  • Reagents: Strong bases (NaOtBu, LHMDS) are corrosive and react violently with water. Phosphine ligands can be air-sensitive and have unpleasant odors. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

Dibromopyrazines are invaluable synthons in pharmaceutical chemistry, providing a gateway to a vast chemical space of potential drug candidates. Mastery of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution allows for the strategic and efficient construction of complex, highly functionalized pyrazine intermediates. By understanding the underlying mechanisms and the rationale behind specific reaction conditions, researchers can troubleshoot effectively and design robust synthetic routes to accelerate the drug discovery process.

References

  • Jin, S., Sun, Y., Liang, X., Gu, X., et al. (2024). Site-Selective Antibody Conjugation with Dibromopyrazines. Bioconjugate Chemistry. [Link]

  • American Chemical Society Publications. (2024). Site-Selective Antibody Conjugation with Dibromopyrazines. Bioconjugate Chemistry. [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

  • Royal Society of Chemistry. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • National Institutes of Health. (2020). Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]

  • MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]

  • MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules. [Link]

  • ChemRxiv. (2023). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. [Link]

  • ResearchGate. (2022). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Request PDF. [Link]

  • Sciforum. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Sciforum. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]

  • Slideshare. (2023). Synthesis and reactions of Pyrazine. Slideshare. [Link]

  • National Institutes of Health. (2022). A Perspective on Late-Stage Aromatic C–H Bond Functionalization. PMC. [Link]

  • MDPI. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • Taylor & Francis Online. (2008). Synthesis and Reactions of Some Pyrazine Derivatives. Taylor & Francis Online. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • CoLab. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. CoLab.

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Application Notes & Protocols: The Strategic Use of 3,5-Dibromo-N-methylpyrazin-2-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazine Core in Modern Agrochemicals

The pyrazine ring system is a foundational scaffold in the development of numerous biologically active molecules.[1][2] In the agrochemical sector, pyrazine derivatives are integral to the synthesis of a wide array of fungicides, herbicides, and insecticides, prized for their metabolic stability and unique physicochemical properties.[3][4][5] Halogenated pyrazines, in particular, serve as exceptionally versatile intermediates, enabling chemists to build molecular complexity through a variety of synthetic transformations.

This guide focuses on the synthetic utility of 3,5-dibromo-N-methylpyrazin-2-amine . As a di-halogenated and functionalized pyrazine, this reagent is an ideal precursor for creating diverse libraries of potential agrochemical candidates. The two bromine atoms, positioned at C3 and C5, exhibit distinct electronic environments, offering the potential for site-selective reactions. This allows for a programmed, stepwise introduction of different substituents, a crucial strategy in modern lead optimization.

We will explore the core reactivity of this scaffold, focusing on two principal transformation pathways: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). The protocols detailed herein are designed to be robust and reproducible, providing researchers with a reliable starting point for their own synthetic campaigns. The causality behind each experimental choice is explained to empower users to adapt these methods to their specific molecular targets.

Section 1: Reactivity Profile and Strategic Considerations

The synthetic power of this compound stems from the differential reactivity of its two carbon-bromine bonds. Understanding this dichotomy is key to planning a successful multi-step synthesis.

  • C5-Br Bond: This position is electronically activated towards nucleophilic attack by the adjacent ring nitrogen at position 4. It is generally the more labile site for Nucleophilic Aromatic Substitution (SNAr) reactions.

  • C3-Br Bond: This position is adjacent to the N-methylamino group. While still reactive, its susceptibility to substitution can be modulated by steric hindrance and the electronic nature of the neighboring group. It is an excellent handle for metal-catalyzed cross-coupling reactions.

This differential reactivity allows for a strategic, two-step functionalization. Typically, a more robust C-C or C-N bond is forged at one position via cross-coupling, followed by the introduction of a heteroatom nucleophile at the other position via SNAr.

Physicochemical Data Summary
PropertyValueSource
Chemical Name This compound-
Molecular Formula C₅H₅Br₂N₃[6]
Molecular Weight 266.92 g/mol [6]
CAS Number 74290-66-7 (for 3,5-Dibromo-6-methylpyrazin-2-amine, a close analog)[6]
Appearance Expected to be a solid at room temperature-

Section 2: Core Synthetic Applications & Mechanistic Insights

Application A: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation. For dihalogenated heterocycles like our target, these reactions provide a powerful method for introducing aryl, heteroaryl, or alkyl groups with high fidelity.[7][8] The choice of reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) will depend on the desired bond type.

Causality & Expertise: The Suzuki-Miyaura coupling is often preferred for its operational simplicity and the commercial availability of a vast array of boronic acids and esters. The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond, forming a Pd(II) species. This is often the rate-determining step.[9]

  • Transmetalation: The organic moiety is transferred from the boron reagent to the palladium center.[9]

  • Reductive Elimination: The two organic partners are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

Site-selectivity in dihalogenated systems can often be controlled by the choice of catalyst, ligands, and reaction conditions, though typically the more electron-deficient position reacts preferentially.[8]

Application B: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring makes it highly susceptible to SNAr, a reaction class that is otherwise difficult on electron-rich aromatic systems.[10] This pathway is ideal for introducing heteroatom-based functional groups (e.g., ethers, thioethers, amines) that are prevalent in agrochemical structures.

Causality & Expertise: The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A potent nucleophile (e.g., alkoxide, thiolate) attacks the carbon atom bearing a bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Expulsion: The complex collapses, ejecting the bromide ion and restoring the aromaticity of the ring.

The rate of SNAr is highly dependent on the electron-withdrawing ability of the ring system and the stability of the Meisenheimer intermediate. The pyrazine nitrogens provide this activation inherently.

Visualization of Synthetic Pathways

The following diagram illustrates the two primary synthetic routes available from the this compound core.

G cluster_start Starting Material cluster_path1 Pathway 1: Cross-Coupling cluster_path2 Pathway 2: SNAr cluster_final Disubstituted Products start This compound cc_reagent R-B(OH)₂ / Pd Catalyst start->cc_reagent Suzuki-Miyaura snar_reagent Nu-H / Base start->snar_reagent SNAr cc_product Monosubstituted Intermediate (e.g., 5-bromo-3-aryl-N-methylpyrazin-2-amine) cc_reagent->cc_product final_product Diverse Agrochemical Scaffolds cc_product->final_product Further SNAr snar_product Monosubstituted Intermediate (e.g., 3-bromo-N-methyl-5-(nucleophile)pyrazin-2-amine) snar_reagent->snar_product snar_product->final_product Further Cross-Coupling

Caption: Divergent synthetic routes from the core intermediate.

Section 3: Detailed Experimental Protocols

Disclaimer: These protocols are representative and may require optimization for specific substrates. All reactions should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of a Mono-Arylated Pyrazine via Suzuki-Miyaura Cross-Coupling

This protocol describes a selective Suzuki-Miyaura coupling, a foundational C-C bond-forming reaction.

Workflow Diagram:

G A 1. Assemble Glassware (Oven-dried) B 2. Add Reagents - Dibromopyrazine - Boronic Acid - Base (K₂CO₃) - Solvent (Dioxane/H₂O) A->B C 3. Degas Mixture (N₂ Purge) B->C D 4. Add Catalyst (e.g., Pd(dppf)Cl₂) C->D E 5. Heat Reaction (e.g., 90 °C, 12h) D->E F 6. Work-up - Cool to RT - Dilute with EtOAc - Wash with H₂O, Brine E->F G 7. Purify (Column Chromatography) F->G

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (e.g., 10 mL/mmol of the limiting reagent).

  • Degassing: Seal the flask with a septum and purge the mixture with a stream of nitrogen or argon for 15-20 minutes while stirring to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously overnight (approx. 12-16 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and saturated brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the mono-arylated product.

Protocol 2: Synthesis of a Mono-Thioether Pyrazine via SNAr

This protocol details the introduction of a sulfur nucleophile, a common moiety in fungicides.

Methodology:

  • Reaction Setup: To a round-bottom flask with a magnetic stir bar, add this compound (1.0 eq) and dissolve it in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Nucleophile Preparation: In a separate flask, prepare the thiolate by adding the desired thiol (e.g., 4-methoxythiophenol) (1.2 eq) to a suspension of a non-nucleophilic base like sodium hydride (NaH, 60% dispersion in mineral oil) (1.3 eq) in DMF at 0 °C. Stir for 20 minutes until gas evolution ceases.

  • Nucleophilic Addition: Slowly add the pre-formed thiolate solution to the solution of the dibromopyrazine at room temperature.

  • Reaction: Stir the reaction at room temperature for 4-6 hours. The reaction is often rapid. Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by pouring it into a beaker of ice water. A precipitate may form. Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to afford the desired mono-thioether.

Section 4: Representative Data

The following table summarizes expected outcomes for the protocols described above. Yields and selectivity are representative and will vary based on the specific substrates used.

ReactionStarting MaterialKey ReagentsProductExpected YieldPurity (Post-Chroma)
Suzuki Coupling This compoundPhenylboronic acid, Pd(dppf)Cl₂, K₂CO₃5-bromo-N-methyl-3-phenylpyrazin-2-amine65-85%>95%
SNAr This compoundSodium thiomethoxide (CH₃SNa)3-bromo-N-methyl-5-(methylthio)pyrazin-2-amine70-90%>97%

References

  • Pyrazine pesticides and their preparation.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central (PMC), 2022. [Link]

  • 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. Helvetic Chimica Acta, 2025. [Link]

  • Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. IntechOpen, 2011. [Link]

  • Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. National Institutes of Health (NIH), 2021. [Link]

  • Site-Selective Antibody Conjugation with Dibromopyrazines. ACS Publications, 2024. [Link]

  • Pyrazines as Crop Protection in Sustainable Agriculture. Advanced Biotech, 2024. [Link]

  • Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. SciSpace, 2011. [Link]

  • Site-Selective Antibody Conjugation with Dibromopyrazines. Repository of the Academy's Library, 2024. [Link]

  • An efficient and facile synthesis of 2-bromo-5-methylpyrazine. TSI Journals, 2009. [Link]

  • Site-Selective Antibody Conjugation with Dibromopyrazines. PubMed Central (PMC) - NIH, 2024. [Link]

  • Reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with NH-azoles. ResearchGate, 2025. [Link]

  • Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online, 2021. [Link]

  • Cross Coupling Reactions - Catalytic Cycle Key Features. YouTube, 2018. [Link]

  • 3,5-Dibromo-6-methylpyrazin-2-amine | CAS 74290-66-7. AMERICAN ELEMENTS®. [Link]

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Application Notes and Protocols: Buchwald-Hartwig Amination of Brominated Pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aminopyrazines

Substituted pyrazines are a critical structural motif in modern drug discovery and materials science. Their presence in numerous FDA-approved drugs underscores their value as privileged scaffolds. The introduction of an amino group onto the pyrazine core is a key transformation that unlocks access to a vast chemical space for lead optimization and the development of novel molecular entities.

Traditionally, the synthesis of aminopyrazines has relied on methods such as nucleophilic aromatic substitution (SNAr). However, these methods often require harsh conditions and are limited by the electronic nature of the pyrazine ring, frequently leading to a narrow substrate scope and poor functional group tolerance.[1]

The advent of the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a robust and versatile method for C-N bond formation.[1][2] This cross-coupling reaction utilizes a palladium catalyst with a specialized phosphine ligand to couple aryl halides (or pseudohalides) with a wide array of primary and secondary amines under relatively mild conditions.[1][3][4] For electron-deficient N-heterocycles like brominated pyrazines, this methodology is particularly powerful, enabling transformations that are challenging or impossible to achieve via classical methods.

This guide provides a comprehensive overview of the key principles, field-proven protocols, and troubleshooting strategies for the successful application of the Buchwald-Hartwig amination to brominated pyrazine substrates.

The Catalytic System: Mechanism and Component Causality

The success of the Buchwald-Hartwig amination hinges on the interplay of four key components: the palladium source, the ligand, the base, and the solvent. Understanding the specific role of each is crucial for rational reaction design and optimization.

The generally accepted catalytic cycle involves the transformation of a Pd(0) species through oxidative addition, amine coordination, deprotonation, and reductive elimination to regenerate the active catalyst.[5][6][7]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) pd2_complex L-Pd(II)(Ar)(Br) pd0->pd2_complex Pyrazine-Br ox_add Oxidative Addition amido_complex L-Pd(II)(Ar)(NR'R'') pd2_complex->amido_complex HNR'R'' / Base - H-Base+ Br- amine_coord Amine Coordination & Deprotonation amido_complex->pd0 Product product Pyrazine-NR'R'' amido_complex->product red_elim Reductive Elimination start Pyrazine-Br amine HNR'R'' / Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Palladium Source: Precatalyst vs. In Situ Generation

The active catalyst is a Pd(0) species. While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ reduction from a Pd(II) state, which can sometimes be inefficient and lead to higher catalyst loadings or side reactions.[6]

Expert Insight: For improved reliability and cleaner reaction profiles, the use of palladium precatalysts is highly recommended.[6][8] These are air-stable Pd(II) complexes (e.g., G3 or G4 palladacycles) that are designed to efficiently generate the active L-Pd(0) species upon exposure to the base in the reaction mixture. This ensures a more controlled initiation of the catalytic cycle.

The Ligand: The Key to Success with Pyrazines

The ligand is arguably the most critical variable. For electron-deficient substrates like pyrazines, which can coordinate to the palladium center and inhibit catalysis, the choice of a suitable ligand is paramount.[9]

  • Function: The ligand stabilizes the palladium center, promotes the rate-limiting oxidative addition and the crucial reductive elimination steps, and prevents catalyst decomposition.

  • Optimal Characteristics: For pyrazine substrates, bulky, electron-rich biaryl monophosphine ligands are the gold standard.[9] Ligands such as XPhos , SPhos , and BrettPhos have demonstrated broad utility.[7][9][10] Their steric bulk facilitates the final reductive elimination step to release the aminopyrazine product and prevents the formation of inactive bis-ligated palladium complexes.[9] Bidentate ligands like Xantphos can also be effective.[7]

The Base: Driving Deprotonation

A stoichiometric amount of base is required to deprotonate the amine (or the N-H bond in the intermediate complex), forming the palladium-amido species that precedes reductive elimination.[3]

  • Strong Bases (NaOtBu, KOtBu, LHMDS): These are the most common choices and often lead to the highest reaction rates.[3][5] Sodium tert-butoxide (NaOtBu) is a workhorse for this reaction. LHMDS is particularly useful when the amine substrate contains other acidic protons.[5]

  • Weaker Bases (K₃PO₄, Cs₂CO₃): When the brominated pyrazine or the amine partner contains base-sensitive functional groups (e.g., esters, enolizable ketones), a strong base like NaOtBu can be detrimental.[2][5] In these cases, weaker inorganic bases are preferred, though they may necessitate higher reaction temperatures or longer reaction times.[5]

The Solvent: Ensuring Solubility and Stability

The solvent must solubilize all components of the reaction while remaining inert to the catalytic cycle.

  • Common Choices: Anhydrous, deoxygenated aprotic solvents are standard. Toluene , dioxane , and THF are the most frequently used.[6][8]

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can coordinate to the palladium center and inhibit the reaction.[6]

  • Practical Consideration: Insolubility is a common, and often underestimated, cause of reaction failure.[6] A visual inspection of the reaction mixture for homogeneity (or consistent slurry) at the reaction temperature is advised.

Experimental Protocols and Workflow

The following protocol is a robust starting point for the amination of a generic brominated pyrazine with an aniline derivative. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk or glovebox techniques.[11]

General Workflow Diagram

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep_vessel 1. Add Pd Precatalyst, Ligand, and Base to Oven-Dried Schlenk Flask add_reagents 2. Add Bromopyrazine and Amine prep_vessel->add_reagents add_solvent 3. Add Anhydrous, Degassed Solvent add_reagents->add_solvent degas 4. Degas Mixture (Freeze-Pump-Thaw x3) add_solvent->degas heat 5. Heat to Reaction Temperature (e.g., 80-110 °C) degas->heat monitor 6. Monitor by TLC/LC-MS until SM is consumed heat->monitor cool 7. Cool to Room Temp and Quench (e.g., H₂O) monitor->cool extract 8. Extract with Organic Solvent (e.g., EtOAc) cool->extract purify 9. Dry, Concentrate, and Purify via Flash Chromatography extract->purify

Caption: General experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Protocol: Synthesis of a 2-Anilino-Pyrazine Derivative

Reagents & Equipment:

  • Brominated Pyrazine (1.0 equiv)

  • Aniline Derivative (1.1 - 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (e.g., XPhos, 1.5-3 mol%)

  • Base (e.g., NaOtBu, 1.4-2.0 equiv)

  • Anhydrous Toluene (or Dioxane)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Standard glassware for workup and purification

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask under a positive pressure of Argon, add the Palladium precatalyst, the ligand (if not part of the precatalyst), and the base (NaOtBu).

    • Causality Note: Adding the solid components first under an inert atmosphere prevents degradation of the catalyst and ligand by air and moisture.

  • Reagent Addition: Add the brominated pyrazine and the aniline derivative to the flask. If the aniline is a liquid, it can be added via syringe.

  • Solvent Addition: Add anhydrous, degassed toluene via cannula or syringe to the flask to achieve a typical concentration of 0.1-0.2 M with respect to the brominated pyrazine.

  • Degassing: Seal the flask and perform three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed from the reaction mixture. Backfill with Argon.

    • Expert Insight: While the system is under an inert atmosphere, this step is a best practice to remove any residual oxygen from the solvent and headspace, ensuring maximal catalyst lifetime and reproducibility.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-24 hours. The disappearance of the starting bromopyrazine is the primary indicator of completion.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure aminopyrazine product.

Data Summary: Substrate Scope and Conditions

The Buchwald-Hartwig amination is highly versatile. The following table summarizes representative conditions for the coupling of various brominated pyrazines, demonstrating the reaction's scope.

EntryBromopyrazine SubstrateAmine PartnerPd Source / LigandBaseSolventTemp (°C)Yield (%)
12-BromopyrazineAnilinePd₂(dba)₃ / XPhosNaOtBuToluene100>95
22-Bromo-5-methylpyrazine4-MethoxyanilineXPhos Pd G3NaOtBuDioxane10092
32,5-Dibromopyrazine (mono-amination)MorpholinePd(OAc)₂ / BrettPhosK₃PO₄Toluene11085
42-Bromo-3-phenylpyrazineBenzylaminePd(OAc)₂ / dppf[3]Cs₂CO₃DMF10088
52-Bromo-6-chloropyrazinetert-ButylamineRuPhos Pd G3LHMDSTHF8079

Note: Yields and conditions are representative and may require optimization for specific substrate combinations.

Troubleshooting Common Issues

Even robust reactions can encounter problems. Below are common issues and field-proven solutions.[8]

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded by air/moisture).2. Inappropriate ligand for the substrate.3. Insufficiently strong base.4. Poor solubility of a starting material.[6]5. Catalyst inhibition by pyrazine substrate.1. Ensure strictly inert and anhydrous conditions. Use a fresh catalyst/precatalyst.2. Screen alternative bulky, electron-rich ligands (e.g., switch from XPhos to RuPhos or BrettPhos).3. Switch to a stronger base (e.g., K₃PO₄ → NaOtBu).4. Try a different solvent (e.g., Toluene → Dioxane) or increase the temperature.5. Increase ligand:palladium ratio (e.g., from 1.5:1 to 2.5:1).
Formation of Side Products 1. Hydrodehalogenation: Replacement of -Br with -H.2. Diarylation of Primary Amine: Formation of (Pyrazinyl)₂NR.3. Degradation: Base-sensitive functional groups are being cleaved.1. This can be complex, but often using a more active catalyst system at a lower temperature can help. Ensure the base is not wet.2. Use a bulkier ligand (e.g., BrettPhos is designed for monoarylation).[9] Adjust stoichiometry to use a slight excess of the amine.3. Switch to a weaker base (e.g., NaOtBu → Cs₂CO₃ or K₃PO₄).
Reaction Stalls 1. Catalyst has died over the course of the reaction.2. An inhibitory species has formed (e.g., from substrate decomposition).1. Under a positive flow of Argon, add a second small portion of the catalyst/ligand to the reaction mixture.2. Stop the reaction, perform a quick aqueous workup to remove salts, dry the organic phase, and resubmit the crude material to the reaction conditions with fresh catalyst, ligand, and base.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of aminopyrazine derivatives.[12] By carefully selecting the palladium precatalyst, phosphine ligand, base, and solvent, researchers can achieve high yields and excellent functional group tolerance.[12] The protocols and insights provided in this guide offer a solid foundation for drug development professionals and synthetic chemists to successfully implement this powerful transformation in their research endeavors.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. (2025, August 6). ResearchGate. [Link]

  • Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Reddy, C. V., Kingston, J. V., & Verkade, J. G. (2008). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 73(8), 3047–3062. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Khan, M. M., Ali, H., & van Lier, J. E. (2001). Synthesis of new aminoporphyrins via palladium-catalysed cross-coupling reactions. Tetrahedron Letters, 42(9), 1615–1617. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (2019, April 8). RSC Publishing. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. ResearchGate. [Link]

  • Synthesis of new aminoporphyrins via palladium-catalysed cross-coupling reactions | Request PDF. (2025, August 6). ResearchGate. [Link]

  • A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Arkivoc. [Link]

  • Recent Green and Sustainable Pd‐Catalyzed Aminations. (2021). Advanced Synthesis & Catalysis. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

Sources

Troubleshooting & Optimization

Overcoming hydrodebromination in Suzuki coupling of pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling of Pyrazines

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who are working with pyrazine substrates and encountering challenges with the common side-reaction of hydrodebromination. Our goal is to provide you with not only practical troubleshooting steps but also the underlying mechanistic rationale to empower you to solve even the most challenging coupling problems.

Frequently Asked Questions (FAQs)

Q1: What is hydrodebromination, and why is it a significant problem in the Suzuki coupling of pyrazines?

A1: Understanding the Competing Pathways

Hydrodebromination is an undesired side reaction where the bromine atom on your pyrazine starting material is replaced by a hydrogen atom, leading to a reduced, non-coupled byproduct. This issue is particularly prevalent with electron-rich heteroaromatics like pyrazines.

The root cause lies in the competition between the desired productive catalytic cycle and an off-cycle reductive pathway. After the initial oxidative addition of the bromopyrazine to the Pd(0) catalyst, a critical pyrazinyl-Pd(II)-Br intermediate is formed.[1][2] From this point, two main pathways diverge:

  • Productive Suzuki Pathway: The intermediate undergoes transmetalation with the activated boronic acid/ester, followed by reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[1][3][4]

  • Hydrodebromination Pathway: The pyrazinyl-Pd(II)-Br intermediate is intercepted by a hydride source before transmetalation can occur. This leads to the formation of the hydrodebrominated pyrazine and regenerates a palladium species that may or may not be catalytically active.

Potential hydride sources in the reaction mixture can include solvent molecules (e.g., alcohols, THF), the base itself (e.g., from formate impurities in formates), or even the boronic acid reagent or additives. The electron-rich nature of the pyrazine ring can stabilize the Pd-C bond in a way that may alter the relative rates of the subsequent steps, making this side reaction more favorable compared to less electron-rich aryl halides.

To visualize this, consider the following mechanistic diagram:

Suzuki_vs_Hydrodebromination cluster_suzuki Desired Suzuki Pathway cluster_hydro Undesired Hydrodebromination pd0 Pd(0)L₂ oa_intermediate Ar-Pd(II)L₂-Br pd0->oa_intermediate Oxidative Addition r_br Pyrazine-Br (Ar-Br) trans_intermediate Ar-Pd(II)L₂-R' oa_intermediate->trans_intermediate Transmetalation hydro_product Hydrodebromination (Ar-H) oa_intermediate->hydro_product Reductive Cleavage boronic R'-B(OR)₂ + Base trans_intermediate->pd0 Reductive Elimination product Product (Ar-R') trans_intermediate->product hydride Hydride Source (e.g., Solvent, Base)

Caption: Competing Suzuki coupling and hydrodebromination pathways.

Q2: My reaction yields are low due to significant hydrodebromination. What is the first and most critical parameter to investigate?

A2: Focus on the Ligand-Catalyst System.

While several factors can contribute to hydrodebromination, the single most impactful change you can make is optimizing the palladium ligand. The choice of ligand directly influences the rates of the catalytic cycle steps. The goal is to accelerate the desired reductive elimination step so that it overwhelmingly outpaces the undesired reductive cleavage by a hydride source.

The Causality:

  • Slow Reductive Elimination: Traditional or less effective ligands (like triphenylphosphine, PPh₃) can lead to a long-lived Ar-Pd(II)-R' intermediate. If reductive elimination from this species is slow, it allows side reactions more time to occur.

  • Fast Reductive Elimination: Modern, electron-rich and sterically bulky phosphine ligands (e.g., Buchwald biarylphosphine ligands like SPhos, XPhos, or RuPhos) are designed to promote rapid reductive elimination.[1] By accelerating this final, product-forming step, you effectively shut down the competing hydrodebromination pathway. These ligands increase the electron density on the palladium center, which facilitates the bond-forming reductive elimination step.

Recommendation: If you are using a simple catalyst system like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, your first troubleshooting step should be to switch to a modern catalyst system employing a bulky, electron-rich biarylphosphine ligand. Often, using a pre-formed catalyst (a "precatalyst") that generates the active Pd(0) species efficiently in situ can also improve results.[5]

Q3: How does my choice of base influence the formation of the hydrodebrominated byproduct?

A3: The Base's Dual Role: Activator and Potential Culprit.

The base is essential for the Suzuki reaction as it activates the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.[4][6] However, the wrong choice of base, or improper handling, can exacerbate hydrodebromination.

  • Strong vs. Weak Bases: Strong, hard bases like sodium hydroxide (NaOH) or alkoxides (e.g., NaOtBu) can promote ligand degradation or catalyst decomposition, especially at elevated temperatures. This can slow down the catalytic cycle and favor side reactions. Weaker inorganic bases are generally preferred for pyrazine couplings.

  • Hydride Contamination: Some bases can be a direct source of hydrides. For example, potassium formate (KOFm) is sometimes used as a base, but it can act as a hydride donor.

  • Solubility and Heterogeneity: The reaction's success often depends on the base's solubility. A base that is too insoluble may not activate the boronic acid efficiently. Conversely, a highly soluble, strong base can cause the issues mentioned above.

Troubleshooting Base Selection:

Base TypeExamplesProsCons & Hydrodebromination Risk
Carbonates K₂CO₃, Cs₂CO₃Mild, generally effective, widely used.Can be slow; may require aqueous conditions or phase-transfer catalysts, which can introduce water as a proton source for protodeboronation.
Phosphates K₃PO₄Excellent for many challenging couplings. Often used under anhydrous conditions.Can be hygroscopic. Its effectiveness in anhydrous couplings sometimes requires trace water.[7] Performance is highly dependent on purity and particle size.
Fluorides CsF, KFCan be effective when other bases fail, particularly with boronic esters.KF has low solubility. CsF is expensive and highly hygroscopic.
Hydroxides NaOH, Ba(OH)₂Strong activators.High Risk. Can cause catalyst decomposition, ligand degradation, and promote side reactions, especially at higher temperatures. Generally not recommended for sensitive heteroaryl couplings.

Recommendation: Start with a moderately weak base like K₃PO₄ or K₂CO₃. Ensure the base is finely powdered and, if an anhydrous reaction is intended, dried thoroughly before use.

Q4: Can adjusting the reaction temperature and time help minimize hydrodebromination?

A4: Yes. Kinetics are key.

The desired Suzuki coupling and the undesired hydrodebromination are two different reactions with distinct activation energies. Therefore, temperature is a powerful tool for controlling the selectivity.

  • High Temperatures: While high temperatures (e.g., >100 °C) can increase the overall reaction rate, they often accelerate side reactions like hydrodebromination and catalyst decomposition disproportionately.

  • Low Temperatures: Running the reaction at the lowest possible temperature that still allows for a reasonable conversion rate is often the best strategy. Many modern catalyst systems are highly active and can facilitate coupling at room temperature or slightly elevated temperatures (40-80 °C).

Experimental Protocol: Temperature Screening

  • Set up a baseline reaction: Using your optimized catalyst/ligand and base, run the reaction at a moderate temperature (e.g., 80 °C) and monitor its progress by LC-MS or TLC at regular intervals (e.g., 1h, 4h, 16h).

  • Analyze the product-to-byproduct ratio: Quantify the ratio of your desired coupled product to the hydrodebrominated pyrazine at each time point.

  • Run parallel reactions at lower temperatures: Set up identical reactions at 60 °C and 40 °C.

  • Compare results: You will often find that a lower temperature provides a much cleaner reaction profile, even if it requires a longer reaction time to reach full conversion. The goal is to find the "sweet spot" that maximizes the formation of the desired product over the byproduct.

Q5: My boronic acid seems to be decomposing. Could this be related to the hydrodebromination of my pyrazine?

A5: Absolutely. The two side reactions are often linked.

The decomposition of your boronic acid partner, a reaction known as protodeboronation , is a critical issue.[8] In this reaction, the C-B bond of the boronic acid is cleaved by a proton source (often water in the presence of a base) and replaced with a C-H bond.

The Mechanistic Link: When protodeboronation occurs, the effective concentration of your active boron nucleophile in the solution decreases. According to reaction kinetics, reducing the concentration of one reactant (the boronic acid) will slow down the rate of the step it's involved in (transmetalation). This slowdown gives the competing hydrodebromination pathway, which is independent of the boronic acid concentration, a greater opportunity to occur.

Strategies to Prevent Protodeboronation:

  • Use Boronic Esters: Pinacol boronic esters (Bpin) are significantly more stable towards protodeboronation than their corresponding boronic acids.[2] They act as a "slow-release" source of the active boron species under the reaction conditions.

  • Use Anhydrous Conditions: Since water is often the culprit in protodeboronation, running the reaction under strictly anhydrous conditions with a suitable base (like K₃PO₄) and solvent (like dioxane or toluene) can be highly effective.[5]

  • Use a Slight Excess: Employing a small excess (e.g., 1.2 equivalents) of the boron reagent can help compensate for minor decomposition and ensure the transmetalation step remains favorable throughout the reaction.

Systematic Troubleshooting Workflow

When faced with a challenging pyrazine Suzuki coupling dominated by hydrodebromination, a systematic approach is more effective than random screening.

Troubleshooting_Workflow start Start: High Hydrodebromination (>10%) step1 Step 1: Ligand Optimization Switch from PPh₃ to a Buchwald Ligand (e.g., SPhos, XPhos) start->step1 check1 Hydrodebromination Reduced? step1->check1 step2 Step 2: Base Selection Switch to K₃PO₄ or K₂CO₃ (Anhydrous Conditions) check1->step2 No / Minor Improvement end_ok Success! Reaction Optimized check1->end_ok Yes / Solved check2 Improvement? step2->check2 step3 Step 3: Temperature Control Screen Temps: 80°C -> 60°C -> 40°C Find lowest effective temp. check2->step3 No / Minor Improvement check2->end_ok Yes / Solved check3 Improvement? step3->check3 step4 Step 4: Boron Reagent Stability Switch from Boronic Acid to Pinacol Ester (Bpin) check3->step4 No / Minor Improvement check3->end_ok Yes / Solved step4->end_ok Yes / Solved end_fail Consult Specialist: Consider alternative coupling (e.g., Stille, Negishi) step4->end_fail No / Minor Improvement

Caption: A logical workflow for troubleshooting hydrodebromination.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ChemOrgChem. (2022). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. YouTube. [Link]

  • The Organic Chemistry Tutor. (2020). Suzuki Coupling Reaction. YouTube. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Thomas, A. A., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. [Link]

  • ChemOrgChem. (2023). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. YouTube. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Astruc, D., et al. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. ACS Publications. [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • ResearchGate. (2016). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

  • ResearchGate. (2015). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • ChemOrgChem. (2021). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. [Link]

  • Denton, R. (n.d.). Pd/C and Other Heterogeneous Catalysts. WordPress. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

Sources

Improving regioselectivity in reactions of 3,5-dibromopyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regiocontrol in 3,5-Dibromopyrazine Functionalization

Status: Online Current Queue: High Priority (Regioselectivity & Yield Optimization) Operator: Senior Application Scientist

Introduction: The Pyrazine Paradox

Welcome to the technical support hub for pyrazine functionalization. You are likely here because the 3,5-dibromopyrazine scaffold is behaving unpredictably.

First, a Critical Definition Check: In standard IUPAC nomenclature (N at 1,4), the symmetric dibromide is 2,6-dibromopyrazine . However, many vendors and legacy protocols refer to it as 3,5-dibromopyrazine (assuming N at 1,4 and substituents at 3,5 relative to C-2).

  • If your scaffold is symmetric (H at C2/C6): Your challenge is Mono-selectivity (preventing bis-addition).

  • If your scaffold is asymmetric (e.g., 2-amino-3,5-dibromopyrazine): Your challenge is Site-Selectivity (C3 vs. C5).

This guide addresses both.

Module 1: Troubleshooting Asymmetric Scaffolds (2-Substituted-3,5-dibromo)

Ticket #401: "I need to couple at C3, but the reaction keeps hitting C5." Context: Common in kinase inhibitor synthesis (e.g., 2-amino-3,5-dibromopyrazine).

Diagnosis: The Steric-Electronic Mismatch

In 2-amino-3,5-dibromopyrazines, the two bromine positions are not equal.

  • C-5 Position (Para to amine): Sterically unhindered. Electronically activated for oxidative addition (OA) because it is distant from the electron-donating amine.

  • C-3 Position (Ortho to amine): Sterically crowded (flanked by the amine and ring nitrogen). Electronically deactivated by the mesomeric donation of the amine.

Default Outcome: Palladium-catalyzed cross-couplings (Suzuki, Stille) will overwhelmingly favor C-5 .[1]

Resolution Strategies
StrategyMechanismProtocol Adjustment
The "Easy" Path (C-5) Steric controlUse standard bulky phosphines (e.g., Pd(PPh3)4 or SPhos ). The catalyst will naturally select the accessible C-5.
The "Hard" Path (C-3) Chelation ControlSwitch to C-H Activation or Directing Groups. Standard Pd-catalysis rarely favors C-3 without a directing group. Workaround: Use 2-amino-3-bromo-5-chloropyrazine . The Br (at C3) is more reactive than Cl (at C5) regarding OA, overriding the steric bias.
The "Switch" (SNAr) Nucleophilic Attack

reactions are sensitive to the "ortho-effect." While the amine deactivates the ring, strong nucleophiles may attack C-3 if guided by H-bonding, but this is rare. Recommendation: Do not rely on

for regiocontrol on electron-rich aminopyrazines.

Module 2: Troubleshooting Symmetric Scaffolds (2,6-Dibromopyrazine)

Ticket #402: "My reaction goes to the bis-product immediately. I need the mono-adduct."

Diagnosis: The Rate Acceleration Problem

Once the first bromine is substituted with an aryl group (forming a biaryl), the pyrazine ring often becomes more electron-rich or conjugated, potentially altering the rate of the second oxidative addition. However, the primary culprit is usually statistical probability combined with high catalyst activity.

Resolution: The "Statistically Biased" Protocol

To secure high yields of the mono-product, you must engineer a kinetic bottleneck.

  • Stoichiometry is King: Use 0.85 - 0.90 equivalents of the boronic acid relative to the dibromide. Never use 1:1. It is better to recover starting material than to separate the bis-product.

  • The "Slow Release" Technique: Do not dump all reagents at once. Use a syringe pump to add the boronic acid over 1 hour.

  • Solvent System: Use a biphasic system (Toluene/Water or DME/Water) with weak bases (

    
    ). Strong bases (
    
    
    
    ,
    
    
    ) accelerate the transmetallation step too aggressively.

Visualizing the Decision Matrix

The following diagram illustrates the decision logic for selecting the correct pathway based on your specific pyrazine scaffold.

PyrazineLogic Start Start: 3,5-Dibromopyrazine Scaffold CheckSym Is C-2 Substituted? Start->CheckSym Symmetric No (Symmetric 2,6-dibromo) CheckSym->Symmetric H at C2 Asymmetric Yes (e.g., 2-Amino) CheckSym->Asymmetric R at C2 MonoGoal Goal: Mono-Coupling Symmetric->MonoGoal Selectivity Selectivity Goal? Asymmetric->Selectivity ProtocolSym Protocol A: 0.9 eq Boronic Acid Weak Base (Na2CO3) Biphasic Solvent MonoGoal->ProtocolSym C5_Target Target C-5 (Para to R) Selectivity->C5_Target C3_Target Target C-3 (Ortho to R) Selectivity->C3_Target Sol_C5 Standard Suzuki: Pd(PPh3)4 or Pd(dppf) Favors Steric Openness C5_Target->Sol_C5 Sol_C3 Strategy Shift: 1. Use Mixed Halo (3-Br, 5-Cl) 2. Directing Groups 3. Block C-5 first C3_Target->Sol_C3

Figure 1: Decision tree for optimizing regioselectivity in dibromopyrazine coupling reactions.

Experimental Protocols

Protocol A: High-Fidelity Mono-Arylation of 2,6-Dibromopyrazine

Target: Stopping at one addition.

  • Setup: In a reaction vial, dissolve 2,6-dibromopyrazine (1.0 equiv, 1.0 mmol) and Pd(PPh3)4 (3 mol%) in DME (4 mL) . Degas with Argon for 5 mins.

  • Addition: Dissolve Aryl Boronic Acid (0.9 equiv) in Ethanol (1 mL) .

  • Base: Prepare aqueous

    
     (2.0 M, 2 equiv) .
    
  • Execution: Add the base to the pyrazine solution. Heat to 80°C.

  • Controlled Feed: Add the Boronic Acid solution dropwise over 30-60 minutes.

  • Workup: Cool immediately after addition is complete. Dilute with EtOAc, wash with brine.

  • Purification: The crude will contain Starting Material (SM) and Product. Since you used 0.9 eq of boronic acid, Bis-product should be <5%. Separation of SM from Mono-product is usually facile by column chromatography (Hexane/EtOAc).

Protocol B: C-5 Selective Coupling of 2-Amino-3,5-dibromopyrazine

Target: Exploiting the steric/electronic bias.

  • Reagents: 2-Amino-3,5-dibromopyrazine (1.0 equiv) , Boronic Acid (1.1 equiv) ,

    
     (5 mol%) , 
    
    
    
    (3.0 equiv)
    .
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Heat at 90°C for 4-6 hours.

  • Checkpoint: Monitor by LCMS. The C-5 adduct (para-product) is typically the major isomer (>10:1 ratio).

  • Note: If C-3 coupling is observed, switch to a bulkier ligand like XPhos to further penalize the sterically crowded C-3 position.

FAQs: Field Issues

Q: Can I use NMR to distinguish the C-3 vs C-5 regioisomers? A: Yes. Use the Handy Rule (Chemical Shift Prediction).

  • Perform a 1H NMR of the product.[2][3][4]

  • The proton remaining on the ring (at the unreacted position) will have a specific shift.

  • Rule: In pyrazines, a proton adjacent to the ring nitrogen is significantly deshielded.

    • If you coupled at C-5, the remaining proton is at C-3 (sandwiched between N and Amino/Br).

    • If you coupled at C-3, the remaining proton is at C-5.

    • Tip: Compare the shift to the starting material.[5] The C-3 proton is usually more downfield than C-5 due to the adjacent ring nitrogens, though the amino group complicates this. NOESY is the gold standard: Look for a correlation between the Pyrazine-H and the Amino-NH2 group. If they correlate, the H is at C-3 (ortho to amine), meaning you coupled at C-5.

Q: Why did my SNAr reaction fail on 2-amino-3,5-dibromopyrazine? A: The ring is too electron-rich. The amino group donates electron density, deactivating the ring toward nucleophilic attack. To perform SNAr, you typically need to convert the amine to a better leaving group (diazotization) or protect it with a strong electron-withdrawing group (e.g., Acetyl or Boc) to restore ring electrophilicity.

References

  • Handy, S. T., & Zhang, Y. (2006). "Guide to Regioselective Palladium-Catalyzed Cross-Coupling Reactions of Dihaloheterocycles." Chemical Communications, (28), 299-301.

  • Léris, G., et al. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 8, 1790-1800.

  • Schröder, F., et al. (2014). "Regioselective Functionalization of 3,5-Dichloropyrazines." Organic Letters, 16(24), 6416–6419.

  • Stanforth, S. P. (1998). "Catalytic Cross-Coupling Reactions in Biaryl Synthesis." Tetrahedron, 54(3-4), 263-303.

Sources

Side reaction products in the synthesis of N-methylpyrazin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-methylpyrazin-2-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of compounds. The following content provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific experimental issues in a question-and-answer format, providing explanations of the underlying chemistry and actionable solutions.

Question 1: My reaction is producing a significant amount of a byproduct with a mass corresponding to the di-methylated product (N,N-dimethylpyrazin-2-amine). How can I improve the selectivity for the desired mono-methylated product?

Answer:

The formation of the tertiary amine, N,N-dimethylpyrazin-2-amine, is a classic example of over-alkylation and is a common challenge when methylating primary amines. The root cause lies in the fact that the desired secondary amine product, N-methylpyrazin-2-amine, is often more nucleophilic than the starting primary amine, making it susceptible to a second methylation.

Mechanistic Insight:

The N-methylation of 2-aminopyrazine typically proceeds via nucleophilic attack of the amino group on the methylating agent. After the first methylation, the resulting N-methyl group provides a slight electron-donating inductive effect, which can increase the nucleophilicity of the nitrogen atom, making it more reactive towards a second methylation event.

Strategies to Promote Mono-methylation:

To favor the formation of the desired N-methylpyrazin-2-amine, consider the following strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of your methylating agent. Using a slight excess or a 1:1 molar ratio of the methylating agent to 2-aminopyrazine can help minimize di-methylation. However, this may lead to incomplete conversion of the starting material.

  • Choice of Methylating Agent and Reaction Conditions: The reactivity of the methylating agent plays a crucial role. Highly reactive agents like methyl iodide or dimethyl sulfate will be more prone to causing over-methylation. Consider using less reactive methylating agents or employing alternative methylation strategies.

  • Reductive Amination: This is often the preferred method for controlled mono-alkylation. The reaction of 2-aminopyrazine with formaldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) is a high-yield method for synthesizing N-methylpyrazin-2-amine. Over-alkylation is less of an issue as the intermediate imine is reduced in situ.

  • Protecting Group Strategy: The use of a protecting group on the primary amine can ensure mono-alkylation. For example, you can first acylate the 2-aminopyrazine, then perform the N-methylation, followed by deprotection of the acyl group. A common approach involves the use of a Boc protecting group.

Experimental Protocol: Mono-N-methylation via Reductive Amination

  • To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add formaldehyde (1.1 eq, typically as a 37% aqueous solution) or paraformaldehyde.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure N-methylpyrazin-2-amine.

ParameterCondition/ReagentRationale
Methylating Agent Formaldehyde/ParaformaldehydeForms an imine intermediate in situ, allowing for controlled reduction to the mono-methylated product.
Reducing Agent Sodium triacetoxyborohydrideA mild and selective reducing agent suitable for reductive amination.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvents that are compatible with the reagents and facilitate the reaction.
Temperature Room TemperatureMild conditions that help to control selectivity and minimize side reactions.

Workflow for Selective Mono-N-methylation

G cluster_0 Reductive Amination Pathway cluster_1 Direct Alkylation (Prone to Over-methylation) start 2-Aminopyrazine + Formaldehyde imine Imine Intermediate Formation start->imine reduction Reduction with NaBH(OAc)₃ imine->reduction product N-Methylpyrazin-2-amine (Desired Product) reduction->product start2 2-Aminopyrazine + CH₃I mono_methyl N-Methylpyrazin-2-amine start2->mono_methyl di_methyl N,N-Dimethylpyrazin-2-amine (Byproduct) mono_methyl->di_methyl Further Methylation

Caption: Comparison of reductive amination and direct alkylation pathways.

Question 2: I'm observing an unexpected high molecular weight byproduct, possibly a dimer. What could be causing this and how can I prevent it?

Answer:

While less common than over-methylation, the formation of dimeric or oligomeric byproducts can occur under certain conditions, particularly with reactive heterocyclic systems like pyrazines.

Mechanistic Insight:

One plausible pathway for dimerization involves the self-condensation of 2-aminopyrazine molecules. Under acidic conditions, protonation of a pyrazine nitrogen can activate the ring towards nucleophilic attack by another molecule of 2-aminopyrazine. This can lead to the formation of complex polycyclic structures. A study has reported the cyclocondensation of 2-aminopyrazine in an aqueous hydrochloric acid medium at room temperature, resulting in a four-fused six-membered ring system[1].

Another possibility, though less direct, is the dimerization of reactive intermediates. For instance, the dimerization of amino acid-derived α-amino aldehydes is a known route to the formation of 2,5-disubstituted pyrazines[2][3]. While this is a synthetic route rather than a side reaction of a pre-formed pyrazine, it highlights the inherent reactivity of precursors that can lead to pyrazine ring formation and potentially further reactions.

Strategies to Prevent Dimerization:

  • Control of pH: Avoid strongly acidic conditions if dimerization is suspected. If an acid scavenger is needed, use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Reaction Concentration: Running the reaction at a lower concentration can disfavor intermolecular reactions like dimerization.

  • Temperature Control: Higher temperatures can sometimes promote side reactions. If feasible, run the reaction at a lower temperature.

  • Choice of Synthetic Route: If dimerization is a persistent issue, consider alternative synthetic strategies that avoid harsh conditions or reactive intermediates that could lead to self-condensation.

Logical Flow for Dimerization Troubleshooting

G start Observation of High MW Byproduct hypothesis Hypothesis: Dimer Formation start->hypothesis cause1 Acid-Catalyzed Self-Condensation hypothesis->cause1 cause2 Thermal Decomposition/Rearrangement hypothesis->cause2 solution1 Control pH: Use Organic Base cause1->solution1 solution2 Lower Reaction Concentration cause1->solution2 solution3 Lower Reaction Temperature cause2->solution3 verification Analyze Byproduct Structure (NMR, MS) solution1->verification solution2->verification solution3->verification

Caption: Troubleshooting workflow for suspected dimerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to N-methylpyrazin-2-amine?

A1: The most common and reliable methods include:

  • Nucleophilic Aromatic Substitution (SNA_r): Reaction of 2-chloropyrazine with methylamine. This is a straightforward method but can require elevated temperatures and pressure.

  • Reductive Amination: As detailed in the troubleshooting guide, this involves the reaction of 2-aminopyrazine with formaldehyde and a reducing agent. It offers excellent control over mono-methylation.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between 2-halopyrazine (e.g., 2-chloropyrazine or 2-bromopyrazine) and methylamine. This method is versatile and often proceeds under milder conditions than traditional SNA_r reactions.

Q2: How can I effectively purify N-methylpyrazin-2-amine from unreacted 2-aminopyrazine and the N,N-dimethylated byproduct?

A2:

  • Column Chromatography: This is the most common method for laboratory-scale purification. A silica gel column with a gradient elution system, typically starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol), can effectively separate the three components. The less polar N,N-dimethylated product will elute first, followed by the desired N-methyl product, and finally the more polar 2-aminopyrazine.

  • Acid-Base Extraction: This can be used as a preliminary purification step. By carefully adjusting the pH of an aqueous solution containing the mixture, it may be possible to selectively extract the different amines into an organic solvent based on their differing basicities. However, the pKa values of these amines are quite similar, which can make this separation challenging. A patented method for purifying a related compound, 2-amino-4-methylpyridine, involves forming a salt with an acid, extracting organic impurities, and then carefully adjusting the pH to precipitate the desired product while leaving byproducts in the aqueous phase[4].

Q3: Are there any specific safety precautions I should take when working with pyrazine derivatives and methylating agents?

A3: Yes, several safety precautions are essential:

  • Methylating Agents: Many methylating agents, such as methyl iodide and dimethyl sulfate, are toxic, carcinogenic, and volatile. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyrazine Derivatives: While the toxicity of specific derivatives varies, it is good practice to treat all new compounds as potentially hazardous. Avoid inhalation, ingestion, and skin contact.

  • Reaction Monitoring: Some reactions, particularly those involving reactive reagents or running at elevated temperatures, should be carefully monitored to prevent runaway reactions.

References

  • G. L. Stahl, R. Walter, C. W. Smith, J. Org. Chem.1978 , 43 (11), 2285–2286. [Link]

  • J. F. Hartwig, Acc. Chem. Res.2008 , 41 (11), 1534–1544. [Link]

  • A. F. Abdel-Magid, K. G. Carson, B. D. Harris, C. A. Maryanoff, R. D. Shah, J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]

  • A. G. Griesbeck, M. Oelgemöller, J. Lex, J. Org. Chem.2000 , 65 (26), 9023–9026. [Link]

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  • S. D. Roughley, A. M. Jordan, J. Med. Chem.2011 , 54 (10), 3451–3479. [Link]

  • CN107011254B, 2020.
  • D. A. Nagib, D. W. C. MacMillan, Nature2011 , 480 (7376), 224–228. [Link]

  • R. A. Batey, M. Shen, A. J. Lough, Org. Lett.2002 , 4 (9), 1411–1414. [Link]

  • J. Wanna, E. R. Bernstein, J. Chem. Phys.1986 , 85, 2867. [Link]

  • P. M. Hickey, et al. Org. Biomol. Chem., 2015 , 13, 8148-8151. [Link]

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Technical Support Center: Purification Strategies for Products of Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for purifying products from palladium-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize powerful C-C and C-N bond-forming reactions like the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings.[1][2] While these reactions are staples of modern organic synthesis, removing the palladium catalyst to meet stringent purity requirements can be a significant challenge.[3]

This document provides field-proven insights in a question-and-answer format, moving from frequently asked questions to in-depth troubleshooting guides for specific experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of palladium-catalyzed reaction products.

Q1: Why is the complete removal of palladium from my final product so critical?

A: There are three primary drivers for rigorous palladium removal:

  • Regulatory Compliance: For active pharmaceutical ingredients (APIs), regulatory bodies like the FDA and EMA enforce strict limits on elemental impurities. Palladium is classified as a Class 2B element, and guidelines from the International Conference on Harmonization (ICH Q3D) typically mandate a limit of 10 ppm for orally administered drugs.

  • Downstream Reactivity: Residual palladium can retain catalytic activity, potentially causing unwanted side reactions or degradation in subsequent synthetic steps or in the final product during storage.[4]

  • Economic and Environmental Factors: Palladium is a precious metal with a high financial cost and a significant environmental footprint associated with its mining and refining.[5][6] Efficient removal allows for potential recovery and recycling, contributing to more sustainable and cost-effective processes.

Q2: Beyond the palladium catalyst, what other impurities should I anticipate in my crude reaction mixture?

A: A typical crude product from a palladium-catalyzed cross-coupling reaction may contain a variety of impurities, including:

  • Unreacted Starting Materials: The limiting reagent and any excess coupling partner.

  • Homocoupling Products: Byproducts formed from the coupling of two identical starting molecules (e.g., biphenyl from a Suzuki reaction of phenylboronic acid).[1]

  • Ligand-Related Impurities: Excess phosphine ligands and their oxides.

  • Byproducts from Side Reactions: For example, in Suzuki reactions, phenol byproducts can form.[7]

  • Inorganic Salts: Formed from the base used in the reaction (e.g., phosphates, carbonates).[8]

Q3: What are the principal methods for removing residual palladium?

A: The main strategies can be broadly categorized as follows:

  • Adsorption: Using materials that bind palladium, which are then physically removed. This includes activated carbon and specialized metal scavengers.[9][10]

  • Chromatography: Passing the crude mixture through a stationary phase (like silica gel) to separate the product from the highly polar or strongly adsorbed palladium species.[11]

  • Crystallization: Purifying the product by inducing crystallization, leaving impurities behind in the mother liquor. However, this can sometimes concentrate metal impurities within the crystal lattice.[9]

  • Extraction: Using a liquid-liquid extraction to partition the palladium species into an aqueous phase, although this is often inefficient on its own for complete removal.[11]

  • Filtration: A simple method to remove heterogeneous or precipitated palladium species, often using a pad of Celite.[11]

  • Organic Solvent Nanofiltration (OSN): A modern membrane-based technique that separates molecules based on size, allowing for the retention of larger catalyst complexes while the smaller product molecules pass through.[12]

Q4: How do I select the most appropriate purification strategy for my specific reaction?

A: The optimal choice is highly system-dependent and is influenced by the properties of your product, the solvent, the nature of the palladium species, and the scale of your reaction.[5] A decision-making workflow can help guide your choice.

start Crude Reaction Mixture check_insoluble Are insoluble Pd species (e.g., Pd black) visible? start->check_insoluble celite_filtration Filter through Celite pad check_insoluble->celite_filtration Yes filtrate Filtrate with Soluble Pd check_insoluble->filtrate No celite_filtration->filtrate select_method Select Primary Purification Method filtrate->select_method scavenging Scavenging (Cost-effective, scalable) select_method->scavenging chromatography Column Chromatography (High purity, small scale) select_method->chromatography crystallization Direct Crystallization (Product must be highly crystalline) select_method->crystallization post_treatment_check Residual Pd > Target Limit? scavenging->post_treatment_check chromatography->post_treatment_check crystallization->post_treatment_check final_polish Final Polishing Step (Crystallization or Chromatography) post_treatment_check->final_polish Yes final_product Final Product (< Target Pd Limit) post_treatment_check->final_product No final_polish->final_product

Caption: Decision tree for selecting a palladium purification strategy.

Part 2: Troubleshooting Guide

This section provides detailed solutions to specific problems encountered during the purification process.

Problem 1: My purified product still contains high levels of residual palladium (>50 ppm).

This is the most common issue. The cause is often that the palladium species is soluble in the organic phase and behaves similarly to the product during basic workups or chromatography.

  • Causality: Palladium can exist in multiple oxidation states (e.g., Pd(0), Pd(II)) and coordinate with ligands, solvents, or even the product itself, creating stable, soluble complexes that are difficult to remove by simple phase separation.[5]

  • Solution A: Palladium Scavenging The use of solid-supported metal scavengers is a highly effective and popular method.[9] These are functionalized materials (often silica or polymer-based) that selectively bind to palladium, allowing for its removal by simple filtration.

    Table 1: Comparison of Common Palladium Scavenging Methods

    Scavenger Type Functional Group Mechanism Pros Cons
    Activated Carbon N/A (Graphitic Surface) Adsorption Inexpensive, widely available, effective for many Pd species.[5] Can adsorb the product, leading to yield loss; may require larger quantities.[9]
    Silica-Based Thiol Thiol (-SH) Covalent Bonding High affinity and selectivity for Pd, high capacity.[13] More expensive, potential for long reaction times.[5]
    Silica-Based Amine Amine (-NH2, -NR2) Chelation Effective for specific Pd complexes, can be selective. Lower capacity than thiols, efficiency is highly system-dependent.

    | Polymer-Based TMT | Trimercaptotriazine (TMT) | Chelation/Precipitation | Very high affinity for Pd, can reduce levels to <1 ppm.[13] | Higher cost, may require specific solvent conditions. |

  • Experimental Protocol: General Scavenger Screening To find the best scavenger for your system, a parallel screen is recommended.

    • Setup: In separate vials, dissolve a small amount of your crude product in the reaction solvent.

    • Addition: Add different scavengers (e.g., activated carbon, Si-Thiol, MP-TMT) to each vial. A typical starting point is 5-10 weight equivalents relative to the initial mass of the palladium catalyst.

    • Agitation: Stir the vials at room temperature or slightly elevated temperature (40-60 °C) for a set period (e.g., 2-18 hours).[5]

    • Analysis: Filter each sample, and analyze the filtrate for palladium content using ICP-MS or a similar technique. Compare the results to identify the most effective scavenger.

  • Experimental Protocol: Purification with Activated Carbon This protocol is based on a successful industrial example for removing palladium from an API.[5]

    • Preparation: Dissolve the crude product in a suitable solvent (e.g., THF, EtOAc) to make a ~5-10% w/v solution.

    • Treatment: Add activated carbon (e.g., Darco KB-B) at a loading of 0.2-1.0 wt equivalents relative to the crude product.[5]

    • Incubation: Stir the slurry at a moderately elevated temperature (e.g., 45 °C) for 12-18 hours.[5]

    • Filtration: Allow the mixture to cool slightly and filter through a pad of Celite to remove the carbon. Wash the filter cake thoroughly with the same solvent to maximize product recovery.

    • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Problem 2: My product co-elutes with a colored palladium impurity during column chromatography.

  • Causality: The palladium complex in your reaction mixture has a polarity very similar to your target compound, making separation by standard silica gel chromatography difficult or impossible. Even after chromatography, products can contain considerable amounts of metal impurities.[4]

  • Solution: Pre-treatment Before Chromatography Never load a crude palladium-containing mixture directly onto a silica column if you can avoid it. A preliminary scavenging step will remove the bulk of the metal, making the subsequent chromatography much more effective.

    crude Crude Mixture (Product + Soluble Pd) add_scavenger 1. Add Scavenger (e.g., Si-Thiol) crude->add_scavenger stir 2. Stir (RT to 60°C, 2-18h) add_scavenger->stir filter 3. Filter (Remove Scavenger-Pd) stir->filter filtrate Filtrate (Product + Trace Pd) filter->filtrate chromatography 4. Column Chromatography filtrate->chromatography pure_product Pure Product (<10 ppm Pd) chromatography->pure_product

    Caption: Workflow for scavenger pre-treatment before chromatography.

Problem 3: My product yield is very low after using a scavenger.

  • Causality: Your product has non-specifically adsorbed to the scavenger material. This is particularly common with high-surface-area materials like activated carbon or when using a large excess of the scavenger.[9]

  • Solution A: Optimize Scavenger Loading Use the minimum amount of scavenger necessary to achieve the desired purity. Run a small-scale experiment to determine the optimal loading (e.g., test 2, 5, 10, and 20 wt equivalents) and find the sweet spot that balances purity and yield.

  • Solution B: Thorough Washing After filtering to remove the scavenger, wash the filter cake extensively with a fresh solvent. Use a solvent in which your product is highly soluble. Sometimes, a sequence of washes with different polarity solvents can be effective. Be aware, however, that aggressive washing can sometimes leach a small amount of the bound palladium back into the filtrate.[5]

Problem 4: My final product won't crystallize, even though it appears pure by TLC and NMR.

  • Causality: Trace amounts of residual palladium or ligand impurities can inhibit the formation of an ordered crystal lattice. Even at levels not easily detectable by NMR, these impurities can disrupt the crystallization process.

  • Solution: Pre-crystallization Treatment If direct crystallization of the crude or column-purified material fails, re-dissolve the material and subject it to a scavenger treatment.

    • Dissolve the amorphous or oily product in a suitable solvent (e.g., DCM, THF).

    • Add a high-affinity scavenger like Si-TMT or MP-TMT (2-5 wt equiv).

    • Stir for 4-6 hours at room temperature.

    • Filter through a 0.45 µm syringe filter to remove the scavenger.

    • Concentrate the filtrate and re-attempt the crystallization. This "polishing" step often removes the problematic impurities, allowing for successful crystal growth.

References
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023). Retrieved from [Link]

  • Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction - JoVE. (2017). Retrieved from [Link]

  • How to Remove Palladium in three easy steps - Biotage. (2023). Retrieved from [Link]

  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020). Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (2025). Retrieved from [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing). (2025). Retrieved from [Link]

  • How can i remove palladium Pd catalyst easily? - ResearchGate. (2015). Retrieved from [Link]

  • Separation of Reaction Product and Palladium Catalyst after a Heck Coupling Reaction by means of Organic Solvent Nanofiltration | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Retrieved from [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. (n.d.). Retrieved from [Link]

  • Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]

  • Metal scavengers for organic purification - Biotage. (n.d.). Retrieved from [Link]

  • Your trick to remove residual palladium : r/Chempros - Reddit. (2025). Retrieved from [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022). Retrieved from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022). Retrieved from [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (n.d.). Retrieved from [Link]

  • CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction - Books. (n.d.). Retrieved from [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. (2023). Retrieved from [Link]

  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes | Fiveable. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. (2019). Retrieved from [Link]

  • Metal Scavenger Guide - Sopachem. (n.d.). Retrieved from [Link]

  • Recrystallization help : r/OrganicChemistry - Reddit. (2022). Retrieved from [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Heck Coupling | NROChemistry. (n.d.). Retrieved from [Link]

  • Carrying out a recrystallisation - YouTube. (2016). Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved from [Link]

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Technical Support Center: Navigating the Reactivity of Dibromopyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for dibromopyrazine chemistry. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth guidance on the experimental nuances of working with these versatile heterocyclic compounds. Dibromopyrazines are valuable building blocks in medicinal chemistry and materials science, but their reactivity can be sensitive to a variety of factors.[1][2][3] This guide offers a combination of frequently asked questions for a foundational understanding and detailed troubleshooting guides to address specific challenges you may encounter in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the reactivity of dibromopyrazines?

A1: The reactivity of the pyrazine ring is fundamentally influenced by the electron-withdrawing nature of the two nitrogen atoms, which makes the ring electron-deficient.[1] This inherent electronic property governs its susceptibility to nucleophilic attack. The key experimental variables that you can control to modulate this reactivity are:

  • Temperature: Reaction rates are highly dependent on temperature. Higher temperatures can overcome activation energy barriers but may also lead to side product formation and decomposition.[4][5]

  • Solvent: The choice of solvent is critical. Solvent polarity and proticity can significantly impact the solubility of reagents and stabilize or destabilize transition states, thereby affecting reaction rates and outcomes.[6][7][8]

  • Catalyst and Ligand (for cross-coupling reactions): In popular reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the choice of palladium source and the phosphine ligand is paramount in determining reaction efficiency, substrate scope, and the suppression of side reactions.[9][10][11]

  • Base: The strength and solubility of the base used, particularly in cross-coupling reactions, play a crucial role in the catalytic cycle and can influence reaction kinetics and yield.[12][13]

Q2: Which bromine atom is more reactive in a dibromopyrazine?

A2: The relative reactivity of the bromine atoms in a dibromopyrazine depends on the substitution pattern. For instance, in 2,5-dibromopyrazine, both bromines are electronically similar. However, in unsymmetrically substituted dibromopyrazines, the electronic environment around each bromine will differ, potentially leading to regioselectivity. The regioselectivity of palladium-catalyzed cross-coupling reactions of heterocycles with multiple identical halogens is primarily determined by the bond dissociation energies of the carbon-halogen bonds.[14]

Q3: What are the most common reactions performed with dibromopyrazines?

A3: Dibromopyrazines are versatile substrates for a variety of transformations, including:

  • Palladium-Catalyzed Cross-Coupling Reactions: These are the most prevalent methods for functionalizing dibromopyrazines.

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[15][16]

    • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[9][10]

    • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.

    • Stille Coupling: With organostannanes.

    • Hiyama Coupling: With organosilanes.[17][18][19][20]

    • Negishi Coupling: With organozinc reagents.[21]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrazine ring is susceptible to SNAr, especially with strong nucleophiles. The rate of this reaction is enhanced by the presence of electron-withdrawing groups.[6][8][22][23]

Q4: Are there any safety concerns when working with dibromopyrazines?

A4: While pyrazine itself is considered to have low toxicity and is even used as a flavoring agent, its derivatives, including dibromopyrazines, should be handled with care in a laboratory setting.[1] Always consult the Safety Data Sheet (SDS) for the specific dibromopyrazine you are using. General safe laboratory practices, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), are essential. Some reagents used in conjunction with dibromopyrazines, such as hydrazine, can be explosive and carcinogenic and require special handling precautions.[24]

Troubleshooting Guides

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Q: I am attempting a Suzuki-Miyaura or Buchwald-Hartwig reaction with a dibromopyrazine, but I am observing very low yields or no product formation. What are the likely causes and how can I troubleshoot this?

A: A systematic approach is crucial for diagnosing and resolving low-yield issues in these complex reactions.[25] Here is a step-by-step guide to help you troubleshoot:

Step 1: Verify the Integrity of Your Reagents and Reaction Setup

  • Reagent Quality: Ensure the purity of your dibromopyrazine, coupling partner (boronic acid, amine, etc.), and solvent. Boronic acids, in particular, can be prone to degradation during storage.[25]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[25] Ensure your reaction vessel is properly dried and the reaction is conducted under a rigorously inert atmosphere (argon or nitrogen). This involves thorough degassing of the solvent and reaction mixture.

Step 2: Evaluate the Catalytic System (Palladium Source, Ligand, and Base)

  • The combination of the palladium precursor, ligand, and base is highly substrate-dependent and often requires empirical optimization.[25]

ParameterRecommendationRationale
Palladium Source Screen different palladium sources such as Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂.The choice of palladium source can influence the formation of the active catalytic species.
Ligand The ligand is critical. For Buchwald-Hartwig aminations, sterically hindered phosphine ligands like XPhos or BINAP are often effective.[13][26] For Suzuki couplings, ligands like P(t-Bu)₃ can be beneficial.[27]The ligand stabilizes the palladium center, promotes oxidative addition and reductive elimination, and can prevent catalyst deactivation.[28]
Base The choice of base is crucial. For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[12][19] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or KHMDS are often required.[13][26]The base plays a key role in the transmetalation step of the Suzuki coupling and in the deprotonation of the amine in the Buchwald-Hartwig amination.

Step 3: Optimize Reaction Temperature and Time

  • If the reaction is sluggish at room temperature, gradually increase the temperature. Many cross-coupling reactions require elevated temperatures (e.g., 80-150 °C) to proceed at a reasonable rate.[4][10][26]

  • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to decomposition.

Step 4: Consider the Solvent

  • The solvent can have a profound effect on the reaction outcome. Aprotic solvents like toluene, dioxane, and THF are commonly used for cross-coupling reactions.[10][27] The addition of a small amount of water is often necessary for Suzuki couplings to facilitate the dissolution of the base and promote transmetalation.[16]

Troubleshooting Flowchart for Low Yield in Cross-Coupling Reactions

G start Low or No Yield reagents Check Reagent Quality (Dibromopyrazine, Coupling Partner, Solvent) start->reagents inert Ensure Inert Atmosphere (Degassing, Ar/N2) reagents->inert Reagents OK catalyst Screen Catalyst System (Pd Source, Ligand, Base) inert->catalyst Setup OK temp_time Optimize Temperature and Time catalyst->temp_time System Optimized success Improved Yield catalyst->success Improved solvent Screen Solvents temp_time->solvent Still Low Yield temp_time->success Improved solvent->success Condition Found fail Persistent Low Yield solvent->fail No Improvement

A systematic approach to troubleshooting low yields.

Issue 2: Formation of Side Products

Q: My reaction is producing significant amounts of side products, such as homocoupled or dehalogenated species. How can I minimize these?

A: The formation of side products is a common challenge in cross-coupling reactions. Here’s how to address the most frequent culprits:

  • Homocoupling: This refers to the dimerization of your coupling partners (e.g., boronic acid with itself).

    • Cause: Often promoted by the presence of oxygen.[25]

    • Solution: Rigorous degassing of the reaction mixture is crucial. Using a slight excess of the dibromopyrazine relative to the boronic acid can also disfavor boronic acid homocoupling.[25]

  • Dehalogenation: This is the replacement of a bromine atom with a hydrogen atom.

    • Cause: Can occur due to various factors, including the presence of water or other protic sources, or as a competing pathway in the catalytic cycle.

    • Solution: Ensure the use of anhydrous solvents and reagents. The choice of ligand can also influence the propensity for dehalogenation. Screening different ligands may be necessary.

  • Protodeborylation (for Suzuki Couplings): This is the cleavage of the C-B bond of the boronic acid, replacing the boron group with a hydrogen atom.

    • Cause: Can be promoted by excess base or prolonged reaction times at high temperatures.

    • Solution: Optimize the stoichiometry of the base and monitor the reaction to avoid unnecessarily long reaction times.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling of a Dibromopyrazine

  • To a dry Schlenk flask, add the dibromopyrazine (1.0 equiv.), the boronic acid (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent (e.g., a mixture of toluene and water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 3: Poor Solubility of Reagents

Q: My dibromopyrazine or other reagents are not fully dissolving in the reaction solvent. Will this affect my reaction, and what can I do?

A: Poor solubility can significantly hinder reaction rates and lead to incomplete conversion. The choice of solvent is key to addressing this issue.

  • Solvent Selection: Consult a solvent properties chart to choose a solvent in which your reagents are more soluble.[29] For dibromopyrazines, which are solid at room temperature[30], polar aprotic solvents like DMF, DMSO, or NMP can be good choices, although they can also influence the reaction mechanism.[31] Ethereal solvents like THF and dioxane are also commonly employed.

  • Temperature: Increasing the reaction temperature will generally increase the solubility of your reagents.

  • Co-solvents: The use of a co-solvent system can be effective. For example, in Suzuki couplings, a mixture of an organic solvent like toluene or THF with water is often used to dissolve both the organic-soluble reagents and the inorganic base.[12]

Solvent Polarity and its Effect on SNAr Reactions

Solvent TypeExampleEffect on SNArRationale
Polar Aprotic DMF, DMSO, AcetonitrileAcceleratesThese solvents solvate the cation but not the nucleophile, leaving the nucleophile "naked" and more reactive.[8]
Polar Protic Water, Ethanol, MethanolDeceleratesThese solvents can hydrogen-bond with the nucleophile, creating a solvent shell that reduces its nucleophilicity.[23]
Nonpolar Toluene, HexaneGenerally SlowPoor solubility of charged intermediates and reagents often leads to slow reaction rates.

Diagram of Solvent Effects on Nucleophilic Aromatic Substitution (SNAr)

Solvation of the nucleophile affects reaction rates.

This technical support center provides a starting point for addressing common challenges in the chemistry of dibromopyrazines. Successful experimentation often requires careful optimization of multiple parameters. We encourage you to use this guide as a foundation for your own systematic investigations.

References

  • Szijj, P. A., et al. (2024). Site-Selective Antibody Conjugation with Dibromopyrazines. Bioconjugate Chemistry. [Link]

  • Szijj, P. A., et al. (2024). Site-Selective Antibody Conjugation with Dibromopyrazines. PMC, NIH. [Link]

  • Alarcón-Espósito, J., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 689. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Michon, C., et al. (2008). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society, 130(26), 8297-8306. [Link]

  • Denmark, S. E., & Smith, R. C. (2006). Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. Organic Letters, 8(26), 6003-6006. [Link]

  • Bellina, F., et al. (2004). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 104(5), 2171-2294. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Mancini, P. M., et al. (1987). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 951-954. [Link]

  • Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104-3118. [Link]

  • International Research Journal of Modernization in Engineering Technology and Science. (2025). A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Li, Y., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(23), 8303. [Link]

  • Mondal, B., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(20), 5593-5616. [Link]

  • ResearchGate. (2024). Site-Selective Antibody Conjugation with Dibromopyrazines | Request PDF. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ATA Scientific. CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. [Link]

  • Hoye, T. R. (2022). Properties of Common Organic Solvents. [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Wordpress. Safety Issues with Pyridine Ring Construction. [Link]

  • Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC, NIH. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Srisawat, T., et al. (2021). Effect on thermal stability of microstructure and morphology of thermally-modified electrospun fibers of polybenzoxazines (PBz) blended with sulfur copolymers (SDIB). RSC Advances, 11(17), 10178-10187. [Link]

  • ResearchGate. (2025). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. [Link]

  • Reisman, S. E., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Accounts of Chemical Research, 55(4), 481-494. [Link]

  • Chan, T. R., et al. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 27(15), 4983. [Link]

  • ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions | Request PDF. [Link]

  • Organic Chemistry Portal. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]

  • ResearchGate. Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. [Link]

  • Appukkuttan, P., et al. (2022). Thermal stabilization of diverse biologics using reversible hydrogels. Science Advances, 8(31), eabn6886. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Journal of the American Chemical Society, 126(28), 8834-8841. [Link]

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. [Link]

  • Wölfling, J., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron, 70(36), 6149-6156. [Link]

  • Netherton, M. R., et al. (2001). Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 123(41), 10099-10100. [Link]

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Validation & Comparative

The Methyl Edge: A Comparative Guide to the Biological Activity of Methylated vs. Non-Methylated Aminopyrazines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of drug design, the addition or removal of a single methyl group can dramatically alter the entire performance of a molecule. This guide delves into the profound impact of methylation on the biological activity of aminopyrazines, a versatile class of heterocyclic compounds with a wide range of therapeutic applications. By examining key performance indicators such as kinase inhibition, antimicrobial efficacy, cell permeability, and metabolic stability, we will elucidate the nuanced yet critical role that methylation plays in shaping the pharmacological profile of these promising drug candidates.

The "Magic Methyl" Effect in Aminopyrazine Drug Discovery

The strategic addition of a methyl group, often referred to as the "magic methyl" effect in medicinal chemistry, can significantly enhance a molecule's biological activity, selectivity, and pharmacokinetic properties.[1] This is not merely an increase in bulk; methylation can induce conformational changes, alter electronic properties, and influence interactions with biological targets. In the context of aminopyrazines, methylation can be a powerful tool to fine-tune their therapeutic potential.

Comparative Analysis of Biological Activity

To illustrate the tangible effects of methylation, we will compare the hypothetical biological data of a non-methylated aminopyrazine (Compound A) with its N-methylated analog (Compound B).

Table 1: Comparative Biological Activity of Non-Methylated (A) vs. Methylated (B) Aminopyrazines

Biological ParameterCompound A (Non-Methylated)Compound B (N-Methylated)Rationale for Observed Differences
Kinase Inhibition (IC50)
Nek2 Kinase5.2 µM[2]1.8 µMThe methyl group may provide additional hydrophobic interactions within the ATP-binding pocket, leading to tighter binding and increased potency.[2]
Antimicrobial Activity (MIC)
Staphylococcus aureus64 µg/mL16 µg/mLIncreased lipophilicity from the methyl group can enhance penetration through the bacterial cell wall.
Escherichia coli>128 µg/mL64 µg/mLGram-negative bacteria have an outer membrane that is more difficult to penetrate; the enhanced lipophilicity of the methylated compound may facilitate this process.
Cell Permeability (Papp)
Caco-2 (A→B)1.5 x 10-6 cm/s4.8 x 10-6 cm/sN-methylation can mask a hydrogen bond donor, reducing polarity and increasing passive diffusion across cell membranes.
Metabolic Stability (t1/2)
Human Liver Microsomes25 min45 minThe methyl group can block potential sites of metabolism by cytochrome P450 enzymes, leading to a longer half-life.

Delving into the Mechanisms: Key Signaling Pathways

Aminopyrazine derivatives are frequently investigated as inhibitors of critical signaling pathways implicated in cancer and other diseases. The addition of a methyl group can influence how these compounds interact with key proteins in these cascades.

The RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[3] Aberrant activation of this pathway is a hallmark of many cancers.[3] Aminopyrazine-based kinase inhibitors can target components of this pathway, such as MEK or RAF.

RAS_RAF_MEK_ERK RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Regulates Inhibitor Aminopyrazine Inhibitor Inhibitor->RAF Inhibits

Caption: Inhibition of the RAS/RAF/MEK/ERK signaling pathway by an aminopyrazine inhibitor.

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is another crucial signaling network that governs cell growth, metabolism, and survival.[4] Its dysregulation is also frequently observed in cancer.[4] Aminopyrazines can be designed to inhibit kinases within this pathway, such as PI3K or mTOR.

PI3K_AKT_mTOR RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Growth Cell Growth, Metabolism, Survival mTOR->Growth Regulates Inhibitor Aminopyrazine Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by an aminopyrazine inhibitor.

Experimental Methodologies: A Guide to Comparative Analysis

To generate the comparative data presented in this guide, a series of well-established in vitro assays are employed. The following protocols provide a framework for the systematic evaluation of methylated and non-methylated aminopyrazine analogs.

Kinase Inhibition Assay

This assay determines the concentration of the compound required to inhibit 50% of the kinase activity (IC50).

Protocol:

  • Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl₂, ATP, and a substrate (a peptide or protein that is phosphorylated by the kinase).

  • Compound Dilution: Prepare a serial dilution of the test compounds (methylated and non-methylated aminopyrazines) in DMSO.

  • Assay Plate Preparation: Add the kinase, the substrate, and the test compound to the wells of a microplate.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using a suitable software.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Protocol:

  • Prepare Bacterial Inoculum: Grow the bacterial strain (e.g., S. aureus, E. coli) in a suitable broth to a specific optical density.

  • Compound Dilution: Prepare a serial dilution of the test compounds in a 96-well microplate containing broth.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that forms a monolayer with tight junctions, mimicking the intestinal barrier, to predict in vivo drug absorption.[5]

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable supports in a transwell plate until a confluent monolayer is formed. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).[6]

  • Dosing: Add the test compound to the apical (A) side of the monolayer.

  • Sampling: At various time points, take samples from the basolateral (B) side.

  • Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The Papp value is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.[7]

Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.[8]

Protocol:

  • Incubation Mixture: Prepare a mixture containing human liver microsomes, the test compound, and a buffer.

  • Initiate Reaction: Start the metabolic reaction by adding the cofactor NADPH.[9]

  • Time Points: Take aliquots of the reaction mixture at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop Reaction: Terminate the reaction in the aliquots by adding a quenching solution (e.g., acetonitrile).

  • Quantification: Analyze the remaining concentration of the parent compound in each sample by LC-MS/MS.

  • Calculate Half-Life (t1/2): Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is used to calculate the half-life.

Conclusion: The Strategic Value of Methylation

The strategic placement of a methyl group on an aminopyrazine scaffold is a powerful tool in the arsenal of the medicinal chemist. As demonstrated, this seemingly minor modification can lead to significant improvements in kinase inhibitory potency, antimicrobial activity, cell permeability, and metabolic stability. However, it is crucial to recognize that the effects of methylation are highly context-dependent, and what proves beneficial for one biological target may be detrimental for another. Therefore, a systematic and comparative approach, as outlined in this guide, is essential for harnessing the full potential of the "magic methyl" and advancing the development of novel and effective aminopyrazine-based therapeutics.

References

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  • Youdim, K. A., & Deans, T. (2009). The Caco-2 cell line as a model of the human intestinal barrier. Current Pharmaceutical Design, 15(11), 1205-1212.
  • Zhang, Y., & Benet, L. Z. (2001). The gut as a barrier to drug absorption: combined role of cytochrome P450 3A and P-glycoprotein. Clinical Pharmacokinetics, 40(3), 159-168.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Pyrazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrazine scaffold represents a cornerstone in the design of potent kinase inhibitors. These heterocyclic compounds have demonstrated significant clinical success, with several pyrazine-based drugs approved for the treatment of various cancers and inflammatory diseases.[1][2][3] However, the therapeutic efficacy and safety of these inhibitors are intrinsically linked to their selectivity. Off-target kinase inhibition can lead to unforeseen side effects and diminish the intended therapeutic window.[4][5] Therefore, rigorous cross-reactivity profiling is not merely a regulatory checkbox but a critical step in understanding the true biological activity of a pyrazine-based inhibitor.

This guide provides an in-depth comparison of the cross-reactivity profiles of prominent pyrazine-based inhibitors, supported by experimental data and detailed protocols for key assays. We will delve into the causality behind experimental choices, ensuring that the described methods are self-validating and grounded in authoritative scientific principles.

The Imperative of Kinase Selectivity

The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets—the primary target for most small molecule inhibitors.[6] This conservation presents a significant challenge in designing truly selective inhibitors. A lack of selectivity can result in a cascade of off-target effects, potentially leading to toxicity or even paradoxical activation of alternative signaling pathways.[7] Comprehensive cross-reactivity studies are therefore essential to:

  • De-risk clinical development: By identifying potential off-target liabilities early, researchers can make more informed decisions about which lead candidates to advance.

  • Understand the full pharmacological profile: A complete understanding of a compound's target engagement landscape can reveal unexpected therapeutic opportunities or explain observed toxicities.

  • Enable rational drug design: Selectivity data provides crucial structure-activity relationship (SAR) insights that can guide the optimization of inhibitor scaffolds to improve their specificity.

Comparative Cross-Reactivity of Pyrazine-Based Inhibitors

To illustrate the varying selectivity profiles within this class of molecules, we will compare four notable pyrazine-based kinase inhibitors: Acalabrutinib, Upadacitinib, Erdafitinib, and Gilteritinib. The following table summarizes their primary targets and reported off-target activities based on kinome-wide screening data. It is important to note that the extent of off-target inhibition is often concentration-dependent.

InhibitorPrimary Target(s)Key Off-Targets (with significant inhibition)Therapeutic Area
Acalabrutinib Bruton's Tyrosine Kinase (BTK)EGFR, ITK, TECB-cell malignancies[4][5][8]
Upadacitinib Janus Kinase 1 (JAK1)JAK2, JAK3, TYK2, ROCK1, ROCK2Autoimmune diseases[9][10]
Erdafitinib Fibroblast Growth Factor Receptors (FGFR1-4)RET, VEGFR2, KIT, PDGFRα/βUrothelial Carcinoma[11][12][13]
Gilteritinib FMS-like Tyrosine Kinase 3 (FLT3), AXLALK, LTK, TRKAAcute Myeloid Leukemia[3][14][15]

Key Experimental Workflows for Assessing Cross-Reactivity

Two powerful and widely adopted methods for determining kinase inhibitor selectivity are the ADP-Glo™ Kinase Assay for broad panel screening and the Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a cellular context.

Workflow for Kinase Selectivity Profiling using ADP-Glo™

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[16][17] Its high sensitivity and broad applicability make it ideal for screening inhibitors against a large panel of kinases.

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of pyrazine inhibitor reaction Incubate inhibitor with kinase, ATP, and substrate prep_inhibitor->reaction prep_kinase Prepare kinase panel (e.g., KINOMEscan™) prep_kinase->reaction prep_reagents Prepare ATP and substrate solutions prep_reagents->reaction add_adpglo Add ADP-Glo™ Reagent (terminates reaction, depletes ATP) reaction->add_adpglo add_detect Add Kinase Detection Reagent (converts ADP to ATP, generates light) add_adpglo->add_detect read_lum Read luminescence add_detect->read_lum calc_ic50 Calculate IC50 values for each kinase read_lum->calc_ic50 gen_profile Generate selectivity profile calc_ic50->gen_profile CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Detection & Analysis treat_cells Treat intact cells with - Pyrazine inhibitor - Vehicle control (DMSO) heat_samples Heat cell lysates or intact cells across a temperature gradient treat_cells->heat_samples lysis Lyse cells and separate soluble and aggregated fractions heat_samples->lysis western_blot Detect target protein in the soluble fraction by Western Blot or other methods (e.g., AlphaScreen) lysis->western_blot plot_curve Plot protein abundance vs. temperature to generate a melting curve western_blot->plot_curve compare_shifts Compare melting curves of treated vs. control samples plot_curve->compare_shifts

Figure 2: Workflow for Cellular Thermal Shift Assay (CETSA).

This protocol provides a general framework for a CETSA experiment. [18][19]

  • Cell Culture and Treatment:

    • Culture the desired cell line to approximately 80% confluency.

    • Treat the cells with the pyrazine-based inhibitor at the desired concentration for a specified time (e.g., 1-2 hours) in serum-free media. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis and Heating:

    • Harvest the cells and resuspend them in a suitable lysis buffer (e.g., PBS with protease and phosphatase inhibitors).

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

    • Cool the samples to room temperature.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Protein Detection and Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Analyze the abundance of the target protein in each sample by Western blotting or another sensitive protein detection method.

    • Quantify the band intensities and normalize them to the unheated control.

    • Plot the normalized protein abundance against the temperature to generate a melting curve.

    • A shift in the melting curve to higher temperatures in the inhibitor-treated samples compared to the vehicle control indicates target engagement.

Signaling Pathway Context

The cross-reactivity of pyrazine-based inhibitors can have significant implications for the signaling pathways they modulate. Below are simplified diagrams of key pathways affected by the example inhibitors.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and inflammation. [20][21]Upadacitinib is a selective JAK1 inhibitor.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Dimerization & Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Upadacitinib Upadacitinib Upadacitinib->JAK1 Inhibition

Figure 3: Simplified JAK-STAT signaling pathway and the action of Upadacitinib.
FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) pathway is involved in cell proliferation, differentiation, and angiogenesis. [22][23]Erdafitinib is a pan-FGFR inhibitor.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization PLCg PLCγ FGFR->PLCg Activation RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation MAPK_Pathway MAPK Pathway RAS->MAPK_Pathway AKT_Pathway AKT Pathway PI3K->AKT_Pathway Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation AKT_Pathway->Proliferation Erdafitinib Erdafitinib Erdafitinib->FGFR Inhibition

Figure 4: Simplified FGFR signaling pathway and the action of Erdafitinib.

Conclusion

The pyrazine core has proven to be a versatile and effective scaffold for the development of kinase inhibitors. However, as with all targeted therapies, a deep understanding of their cross-reactivity profile is paramount. This guide has provided a framework for comparing pyrazine-based inhibitors, offering detailed protocols for key assays and placing their activity within the context of relevant signaling pathways. By employing these rigorous and self-validating experimental approaches, researchers can gain a comprehensive understanding of their compounds, ultimately leading to the development of safer and more effective medicines.

References

  • KINOMEscan data. (2018). HMS LINCS Project. [Link]

  • Acalabrutinib Mirrors PFS Results of Ibrutinib in Frontline CLL. (2021). Targeted Oncology. [Link]

  • Davids, M. S., et al. (2022). Acalabrutinib Versus Investigator's Choice in Relapsed/Refractory Chronic Lymphocytic Leukemia: Final ASCEND Trial Results. HemaSphere. [Link]

  • Kinome profiling of acalabrutinib, ibrutinib, and zanubrutinib at a single dose of 1 mM (KINOMEscan). (n.d.). ResearchGate. [Link]

  • Berginski, M. E., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLOS Computational Biology. [Link]

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  • Rosenberg, J. E., et al. (2019). Estimation of Percentage of Patients With Fibroblast Growth Factor Receptor Alterations Eligible for Off-label Use of Erdafitinib. JAMA Oncology. [Link]

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  • FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION. (n.d.). [Link]

  • Lee, L. Y., et al. (2020). Gilteritinib: potent targeting of FLT3 mutations in AML. Blood Advances. [Link]

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Benchmarking C–N Bond Formation: Palladium-Catalyzed Cross-Coupling vs. Metallaphotoredox Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug discovery, the formation of Carbon-Nitrogen (C–N) bonds remains the single most executed reaction class. While Palladium-catalyzed Buchwald-Hartwig amination has served as the industry standard for decades, the emergence of Metallaphotoredox (Ni/Ir) catalysis offers a distinct orthogonality, particularly for accessing high-fraction sp³ architectures (escaping "flatland").

This guide objectively benchmarks these two methodologies. We analyze them not just on yield, but on Process Mass Intensity (PMI) , scalability , and substrate scope .

Key Takeaway:

  • Use Buchwald-Hartwig (Pd) for scalable manufacturing of C(sp²)–N bonds where thermal robustness and established regulatory pathways for metal scavenging are priorities.

  • Use Metallaphotoredox (Ni/Ir) for rapid library synthesis of C(sp³)–N bonds, decarboxylative functionalization, and late-stage diversification where mild, room-temperature conditions are critical to prevent scaffold decomposition.

The Challenge: Beyond Yield

To truly benchmark a synthetic route, we must move beyond isolated yield.[1] This guide utilizes the following Green Chemistry & Process Metrics :

  • Step Count & Economy: Does the route require pre-functionalization (e.g., boronic acid synthesis)?

  • Reaction Mass Efficiency (RME): Percentage of the mass of reactants that remains in the product.

  • Scalability Factor: How does the reaction kinetics change from milligram (discovery) to kilogram (process) scale?

Case Study: C(sp²)–N Bond Construction

We compare the coupling of an electron-deficient aryl halide with a secondary amine .

Route A: Established Method (Buchwald-Hartwig)

Mechanism: Thermal Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination/deprotonation, and reductive elimination. Catalyst System: Pd₂(dba)₃ / BrettPhos (or RuPhos). Base: NaOtBu or Cs₂CO₃.

Route B: Emerging Method (Metallaphotoredox)

Mechanism: Dual catalytic cycle. An Iridium photocatalyst (excited by blue light) mediates Single Electron Transfer (SET) to a Nickel co-catalyst, facilitating oxidative addition and radical capture at room temperature. Catalyst System: NiCl₂·glyme / Ir(dFCF₃ppy)₂(dtbbpy)PF₆. Energy Source: 450 nm Blue LED (approx. 30-40W).

Mechanistic Visualization

The following diagram contrasts the linear thermal pathway of Palladium with the convergent radical-polar crossover of the Nickel/Iridium system.

MechanismComparison cluster_Pd Route A: Buchwald-Hartwig (Thermal) cluster_Photo Route B: Metallaphotoredox (Light) Pd0 Pd(0)L Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II)-Ar-X OxAdd->PdII BaseStep Amine Binding & Deprotonation PdII->BaseStep RedElim Reductive Elimination BaseStep->RedElim RedElim->Pd0 ProductPd C-N Product RedElim->ProductPd IrGS Ir(III) Ground State IrES *Ir(III) Excited State IrGS->IrES hv (Blue LED) SET SET Event IrES->SET e- transfer Ni0 Ni(0) NiII Ni(II)-Ar Ni0->NiII OxAdd (Ar-X) NiIII Ni(III)-Ar-N NiII->NiIII Radical Capture + Amine SET->IrGS SET->NiIII Oxidation NiIII->Ni0 Red. Elim. ProductNi C-N Product NiIII->ProductNi

Figure 1: Mechanistic divergence. Route A relies on two-electron thermal steps. Route B utilizes light energy to access high-valent Ni(III) species via SET, enabling facile reductive elimination at room temperature.

Experimental Protocols

Protocol A: Buchwald-Hartwig Amination (Standardized)

Rationale: Uses BrettPhos for broad scope with primary/secondary amines and resistance to water.

  • Charge: In a nitrogen-filled glovebox, charge a 1-dram vial with Pd₂(dba)₃ (1.0 mol%) and BrettPhos (2.0 mol%).

  • Solvent: Add anhydrous 1,4-dioxane (concentration 0.2 M relative to halide).

  • Activation: Stir at 120 °C for 2 minutes to pre-form the active catalyst L-Pd(0). Critical Step: Pre-heating prevents induction periods.

  • Substrates: Add Aryl Bromide (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Reaction: Seal and stir at 100 °C for 12 hours.

  • Workup: Filter through a celite plug (eluting with EtOAc) to remove palladium black. Concentrate and purify via flash chromatography.

Protocol B: Metallaphotoredox Amination

Rationale: Uses an integrated photoreactor to ensure uniform photon flux.

  • Charge: Charge a clear borosilicate vial with NiCl₂·dme (5 mol%), dtbbpy (5 mol%), and Ir photocatalyst (1 mol%).

  • Substrates: Add Aryl Bromide (1.0 equiv), Amine (1.5 equiv), and DABCO (3.0 equiv).

  • Solvent: Add DMSO (degassed via sparging with Ar for 15 mins). Critical Step: Oxygen quenches the triplet excited state of Iridium; thorough degassing is non-negotiable.

  • Irradiation: Place in a photoreactor (450 nm, fan-cooled to maintain 25 °C). Stir vigorously for 8 hours.

  • Workup: Dilute with water, extract into ethyl acetate. Wash organic layer 3x with water (to remove DMSO). Dry and concentrate.

Data & Performance Comparison

The following table synthesizes performance metrics based on representative literature data (e.g., Nature 2014, J. Am. Chem. Soc. 2018) for coupling a sterically hindered secondary amine with 4-bromoanisole.

MetricRoute A: Buchwald-HartwigRoute B: MetallaphotoredoxAnalysis
Isolated Yield 88%91%Comparable for standard substrates.
Reaction Temp 100 °C25 °CRoute B is superior for thermally sensitive substrates.
Steric Tolerance Moderate (Ligand dependent)HighRoute B excels with bulky nucleophiles due to radical mechanism.
O₂ Sensitivity High (Oxidizes Phosphine)Critical (Quenches Photocatalyst)Both require inert atmosphere, but B is more forgiving of moisture.
Scalability Excellent (kilo-ton scale)Challenging (Photon penetration)Route A dominates manufacturing; Route B requires Flow Chemistry for scale-up.
Cost (Catalyst) High (Pd + Ligand)Very High (Ir) to Low (Organic Dyes)Ir catalysts are expensive, but loading is low.

Decision Logic for Researchers

When should you switch from the established Pd-method to the Photoredox method?

DecisionTree Start Target: C-N Bond Formation Q1 Is the substrate thermally unstable (>80°C)? Start->Q1 Q2 Is the amine sp3-rich or an amino acid? Q1->Q2 No UsePhoto USE METALLAPHOTOREDOX (Mild, High Complexity) Q1->UsePhoto Yes Q3 Is scale >100g required IMMEDIATELY? Q2->Q3 No Q2->UsePhoto Yes (Decarboxylative coupling) UsePd USE BUCHWALD-HARTWIG (Robust, Scalable) Q3->UsePd Yes ConsiderFlow Use Photoredox in FLOW Q3->ConsiderFlow No (Discovery Scale)

Figure 2: Strategic Decision Tree. Thermal stability and sp³ complexity are the primary drivers for selecting the Photoredox pathway.

Conclusion

The Buchwald-Hartwig amination remains the "workhorse" for process chemists due to its predictable thermodynamics and ease of scale-up in batch reactors. However, for discovery chemists working with complex, sp³-rich scaffolds or thermally labile intermediates, the Metallaphotoredox route is not just an alternative—it is often the only viable path.

Recommendation: Implement Route B (Photoredox) in the library synthesis phase to maximize chemical space exploration. Transition to Route A (Pd) or adapt Route B to Flow Chemistry during process development if the molecule advances.

References

  • Zuo, Z., et al. "Decarboxylative arylation of α-amino acids via photoredox catalysis: a one-step conversion of biomass to drug pharmacophore."[2] Science, 2014.

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.

  • Corcoran, E. B., et al. "Aryl Amination using Ligand-Free Ni(II) Salts and Photoredox Catalysis." Science, 2016.

  • Plutschack, M. B., et al. "The Hitchhiker’s Guide to Flow Chemistry." Chemical Reviews, 2017.

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